5-Ethyl-1,3,4-oxadiazole-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-3-5-6-4(8)7-3/h2H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXUQNFZTVOECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-1,3,4-oxadiazole-2-thiol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of 5-Ethyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a key pharmacophore known for a wide range of biological activities.[1][2][3][4] This guide details the multi-step synthetic pathway, starting from propionic acid, and outlines the rigorous analytical methods used to confirm the structure, purity, and identity of the final compound. All experimental protocols are described in detail, and quantitative data are presented in clear, tabular formats. Logical workflows for synthesis and characterization are visualized using process diagrams to facilitate understanding.
Introduction
The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological properties, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2] The incorporation of a thiol group at the 2-position of the oxadiazole ring can further enhance its biological profile and provides a reactive handle for the synthesis of various derivatives.[5] These compounds are known to exist in a thiol-thione tautomeric equilibrium, a feature that can influence their biological activity and chemical reactivity.[6] This guide focuses specifically on the 5-ethyl substituted analogue, providing a detailed protocol for its preparation and a thorough analysis of its physicochemical and spectral properties.
Synthesis Pathway
The synthesis of this compound is accomplished through a three-step process. The pathway begins with the esterification of propionic acid to form ethyl propionate. This ester is then converted into its corresponding acid hydrazide, propionyl hydrazide. The final step involves the cyclization of the hydrazide with carbon disulfide in a basic medium to yield the target 1,3,4-oxadiazole ring.[1]
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl Propionate
-
To a 250 mL round-bottom flask, add propionic acid (0.1 mol), absolute ethanol (50 mL), and a few drops of concentrated sulfuric acid.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 4 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Pour the residue into 100 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with a 5% sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl propionate.
Step 2: Synthesis of Propionyl Hydrazide
-
In a 250 mL round-bottom flask, dissolve ethyl propionate (0.1 mol) in absolute ethanol (80 mL).
-
Add hydrazine hydrate (80%, 0.2 mol) to the solution.[1]
-
Heat the reaction mixture under reflux for 8 hours.[1] The progress can be monitored by TLC.
-
After the reaction is complete, distill off the excess solvent and hydrazine hydrate under reduced pressure.
-
Upon cooling, a solid product will precipitate. Collect the crude solid by filtration.
-
Wash the solid with cold water and recrystallize from aqueous ethanol to yield pure propionyl hydrazide.
Step 3: Synthesis of this compound
-
In a 250 mL round-bottom flask, dissolve propionyl hydrazide (0.1 mol) and potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).[7]
-
Add carbon disulfide (0.12 mol) dropwise to the stirred solution.[7][8]
-
Heat the mixture under reflux for 10-12 hours, until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).[7][8]
-
Monitor the reaction completion using TLC.
-
After cooling, concentrate the reaction mixture by evaporating the excess solvent.
-
Dissolve the resulting residue in a small amount of cold water.
-
Acidify the solution to a pH of 5-6 with dilute hydrochloric acid or acetic acid to precipitate the product.[8]
-
Filter the resulting solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent such as ethanol-water to obtain pure this compound.
Characterization
The synthesized compound is characterized using a variety of analytical techniques to confirm its identity, structure, and purity. This involves determining its physical properties and analyzing its spectroscopic data.
Caption: Workflow for the characterization of the synthesized compound.
Physical and Spectroscopic Data
The expected analytical data for this compound are summarized below based on characteristic values for analogous structures.
Table 1: Physicochemical Properties
| Property | Observed Value |
|---|---|
| Molecular Formula | C₄H₆N₂OS |
| Molecular Weight | 130.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Specific to lab results (°C) |
Table 2: Infrared (FT-IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3100 | N-H stretching | Thione (amide) form |
| ~2980, 2940 | C-H stretching (asym/sym) | Ethyl group |
| ~2550 | S-H stretching (weak) | Thiol form |
| ~1610 | C=N stretching | Oxadiazole ring |
| ~1500 | N-H bending | Thione form |
| ~1340 | C=S stretching | Thione form |
| ~1050 | C-O-C stretching | Oxadiazole ring |
Note: The presence of both N-H and S-H (weak) bands may indicate the existence of a thiol-thione tautomeric mixture in the solid state.[6][8]
Table 3: ¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~14.0 | Singlet (broad) | 1H | -NH (Thione) or -SH (Thiol) |
| ~2.80 | Quartet | 2H | -CH₂- |
| ~1.25 | Triplet | 3H | -CH₃ |
Table 4: ¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~178 | C=S (Thione) |
| ~162 | C=N (Oxadiazole C5) |
| ~22 | -CH₂- |
| ~10 | -CH₃ |
Note: The chemical shifts for the oxadiazole ring carbons (C2 and C5) are characteristic for this class of compounds.[9]
Table 5: Mass Spectrometry (MS) Data
| m/z | Assignment |
|---|---|
| 130 | [M]⁺ (Molecular ion) |
| 101 | [M - C₂H₅]⁺ |
| 73 | [M - C₂H₅N₂]⁺ |
Characterization Protocols
-
Melting Point: The melting point is determined using a digital melting point apparatus with an open-end capillary tube and is reported uncorrected.[1]
-
FT-IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrophotometer using KBr pellets over a range of 4000-400 cm⁻¹.[10]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.[1] The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.
-
Mass Spectrometry: The mass spectrum is recorded on an EIMS spectrometer to confirm the molecular weight of the synthesized compound.[1]
Conclusion
This guide has detailed the synthetic route and comprehensive characterization of this compound. The described three-step synthesis is a reliable method for obtaining the target compound. The provided characterization data and protocols serve as a benchmark for researchers to verify the successful synthesis and purity of this valuable heterocyclic building block, paving the way for its further investigation and application in drug discovery and development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijari.org [ijari.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
Physicochemical Properties of 5-Ethyl-1,3,4-oxadiazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of this core structure have demonstrated a wide range of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. The incorporation of a thiol group at the 2-position and an ethyl group at the 5-position of the 1,3,4-oxadiazole ring gives rise to 5-Ethyl-1,3,4-oxadiazole-2-thiol, a compound of significant interest for potential therapeutic applications. The presence of the thiol group, in particular, is known to enhance the biological activities of these derivatives. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological mechanisms of this compound, based on available scientific literature.
Physicochemical Properties
Table 1: Physicochemical Properties of 5-Substituted-1,3,4-oxadiazole-2-thiol Analogs
| Property | 5-Methyl-1,3,4-oxadiazole-2-thiol | 5-Phenyl-1,3,4-oxadiazole-2-thiol | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol |
| Molecular Formula | C₃H₄N₂OS[1] | C₈H₆N₂OS[2][3] | C₈H₇N₃OS |
| Molecular Weight | 116.14 g/mol [1] | 178.21 g/mol [2][3] | 193.23 g/mol |
| Melting Point | Not available | 219-222 °C[2] | 235 °C (decomposes) |
| Boiling Point | Not available | 247 °C (Predicted)[4] | Not available |
| pKa (acidic) | Data not available | Data not available | Data not available |
| logP (calculated) | 0.4[1] | Data not available | Data not available |
| Solubility | Not available | Soluble in water[4] | Not available |
Note: The data presented in this table is for analogous compounds and should be used as an estimation for this compound.
Experimental Protocols
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry.[5][6][7] The following is a generalized experimental protocol for the synthesis of this compound.
Synthesis of this compound
The synthesis is typically a two-step process starting from an appropriate carboxylic acid.
Step 1: Synthesis of Propionyl Hydrazide
-
Esterification: Propionic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl propionate. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Hydrazinolysis: The resulting ethyl propionate is then reacted with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux. This reaction yields propionyl hydrazide. The product can be purified by recrystallization.
Step 2: Cyclization to form this compound
-
Reaction Setup: Propionyl hydrazide is dissolved in an alcoholic solution of potassium hydroxide.
-
Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the solution at room temperature with constant stirring.
-
Reflux: The reaction mixture is then refluxed for several hours. The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled and poured into ice-cold water.
-
Acidification: The solution is then acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product.
-
Purification: The precipitate, this compound, is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Characterization Techniques
The synthesized compound would be characterized using standard analytical techniques:
-
Melting Point: Determined using a melting point apparatus.
-
Thin-Layer Chromatography (TLC): To check the purity of the compound and monitor the reaction progress.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=N, C-O-C, and the thione (C=S) or thiol (S-H) bands. For similar compounds, a characteristic S-H stretch is observed around 2550-2570 cm⁻¹.[5]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the structure by analyzing the chemical shifts and splitting patterns of the protons, particularly the ethyl group protons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for this compound.
Caption: General synthesis scheme for this compound.
Potential Mechanism of Action: Enzyme Inhibition
Derivatives of 1,3,4-oxadiazole-2-thiol have been reported to act as enzyme inhibitors.[8][9] A plausible mechanism of action for this compound, based on the known activities of its analogs, is the inhibition of key enzymes involved in pathological processes.
Caption: A potential mechanism of action via enzyme inhibition.
Biological Activities
The 1,3,4-oxadiazole ring system is a versatile scaffold that has been incorporated into molecules with a broad spectrum of biological activities.[10][11] While specific studies on this compound are limited, the activities of related compounds suggest its potential in several therapeutic areas.
-
Antimicrobial and Antifungal Activity: Many 5-substituted-1,3,4-oxadiazole-2-thiols have demonstrated significant activity against various strains of bacteria and fungi.[5][12][13][14] The presence of the thiol group is often crucial for this activity.
-
Anticancer Activity: Several derivatives of 1,3,4-oxadiazole have been investigated as potential anticancer agents.[8][15] Their mechanism of action can involve the inhibition of enzymes crucial for cancer cell proliferation, such as thymidylate synthase or histone deacetylases (HDACs).[8][15]
-
Anti-inflammatory Activity: Some 1,3,4-oxadiazole derivatives have shown anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[16]
Conclusion
This compound is a heterocyclic compound with significant potential for drug development, stemming from the well-documented and diverse biological activities of the 1,3,4-oxadiazole-2-thiol scaffold. While specific experimental data on its physicochemical properties are sparse, established synthetic routes allow for its preparation and characterization. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and to explore its full therapeutic potential. The information provided in this guide serves as a foundational resource for researchers and scientists interested in the further investigation of this promising molecule.
References
- 1. 5-Methyl-1,3,4-oxadiazole-2-thiol | C3H4N2OS | CID 1991452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Phenyl-1,3,4-oxadiazole-2-thiol 97 3004-42-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. asianpubs.org [asianpubs.org]
- 6. jchemrev.com [jchemrev.com]
- 7. 5-Phenyl-1,3,4-oxadiazole-2-thiol | 3004-42-0 | Benchchem [benchchem.com]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally-active, nonulcerogenic antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Molecular Structure of 5-Ethyl-1,3,4-oxadiazole-2-thiol: A Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Ethyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide focuses on the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting detailed experimental protocols and a thorough analysis of the spectral data.
Introduction
This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The precise determination of their molecular structure is a critical step in understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide details the synthesis and spectroscopic characterization of the title compound, with a focus on providing a clear and structured presentation of the data for researchers in the field.
A key structural feature of 5-substituted-1,3,4-oxadiazole-2-thiols is the existence of thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol form, containing an S-H group, and the thione form, characterized by a C=S bond and an N-H group within the heterocyclic ring. Spectroscopic analysis is instrumental in determining the predominant tautomeric form in a given state (solid or in solution).
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, which is outlined below. This protocol is based on established methods for the synthesis of analogous compounds[1].
Step 1: Esterification of Propanoic Acid
Propanoic acid is converted to its corresponding ethyl ester, ethyl propanoate. This is a standard Fischer esterification reaction.
-
Procedure: A mixture of propanoic acid (1 equivalent), absolute ethanol (excess, ~5-10 equivalents), and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours. After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield ethyl propanoate.
Step 2: Synthesis of Propionyl Hydrazide
Ethyl propanoate is then converted to propionyl hydrazide by reaction with hydrazine hydrate.
-
Procedure: Ethyl propanoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) are refluxed in ethanol for 8-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the resulting solid propionyl hydrazide is purified by recrystallization from a suitable solvent like ethanol or an ethanol/ether mixture.
Step 3: Cyclization to this compound
The final step involves the cyclization of propionyl hydrazide with carbon disulfide in the presence of a base.
-
Procedure: To a solution of potassium hydroxide (1.2 equivalents) in absolute ethanol, propionyl hydrazide (1 equivalent) is added, and the mixture is stirred until a clear solution is obtained. Carbon disulfide (1.5 equivalents) is then added dropwise while keeping the temperature below 10°C. The reaction mixture is then stirred at room temperature for 12-16 hours. The solvent is evaporated, and the residue is dissolved in water. The solution is acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product. The solid is filtered, washed with cold water, and recrystallized from ethanol to afford pure this compound.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for ¹H).
-
The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} NMR spectra.
Data Presentation and Interpretation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These predictions are based on the analysis of structurally similar compounds found in the literature.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Thione Tautomer)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 - 1.4 | Triplet | 3H | -CH₂-CH₃ |
| ~2.7 - 2.9 | Quartet | 2H | -CH₂ -CH₃ |
| ~13.0 - 14.0 | Broad Singlet | 1H | N-H (Thione) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Thione Tautomer)
| Chemical Shift (δ, ppm) | Assignment |
| ~10 - 12 | -CH₂-CH₃ |
| ~20 - 22 | -CH₂ -CH₃ |
| ~155 - 160 | C -Ethyl (C5) |
| ~175 - 180 | C =S (C2) |
Table 3: Predicted IR Spectroscopic Data for this compound (Thione Tautomer)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3200 | Medium, Broad | N-H stretch |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1620 - 1650 | Strong | C=N stretch |
| ~1250 - 1300 | Strong | C=S stretch |
| ~1050 - 1100 | Strong | C-O-C stretch (in ring) |
Visualization of Methodologies and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the structure elucidation process.
References
Thiol-Thione Tautomerism in 5-Substituted-1,3,4-Oxadiazole-2-thiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Within this class of compounds, 5-substituted-1,3,4-oxadiazole-2-thiols are of particular interest due to their synthetic versatility and therapeutic potential. A fundamental aspect of their chemistry, which dictates their reactivity and biological interactions, is the existence of thiol-thione tautomerism. This technical guide provides a comprehensive overview of this tautomeric equilibrium, supported by spectroscopic data, computational analysis, and detailed experimental protocols.
The Thiol-Thione Tautomeric Equilibrium
5-substituted-1,3,4-oxadiazole-2-thiols can exist in two tautomeric forms: the thiol form (A) and the thione form (B). The equilibrium between these two forms is a dynamic process involving the migration of a proton between the sulfur and nitrogen atoms of the heterocyclic ring.
Caption: Thiol-Thione Tautomeric Equilibrium in 5-substituted-1,3,4-oxadiazole-2-thiols.
Spectroscopic and computational evidence overwhelmingly indicates that the equilibrium lies significantly towards the thione form (B) in both the solid state and in solution.[1][2] This preference is attributed to the greater thermodynamic stability of the thione tautomer.
Spectroscopic Evidence for the Predominance of the Thione Form
The predominance of the thione tautomer is consistently supported by various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectra of 5-substituted-1,3,4-oxadiazole-2-thiols typically exhibit characteristic absorption bands that point towards the thione structure.
| Functional Group | Characteristic Absorption (cm⁻¹) | Tautomeric Form Indicated |
| N-H stretch | 3400 - 3100 | Thione |
| S-H stretch | ~2550 (typically absent or very weak) | Thiol |
| C=S stretch | 1300 - 1100 | Thione |
| C=N stretch | 1650 - 1550 | Both |
The presence of a distinct N-H stretching vibration and a band corresponding to the C=S double bond, coupled with the absence or very weak intensity of the S-H stretching band, is a strong indicator of the thione form.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide compelling evidence for the thione tautomer.
-
¹H NMR: A broad singlet corresponding to the N-H proton is typically observed in the downfield region (δ 13-15 ppm). The absence of a distinct S-H proton signal further supports the predominance of the thione form.[3]
-
¹³C NMR: The most definitive evidence comes from the ¹³C NMR spectrum, which shows a characteristic signal for the thiocarbonyl carbon (C=S) in the range of δ 175-185 ppm.[5][6] This chemical shift is significantly different from what would be expected for the C-S carbon in the thiol form.
Table 1: Representative ¹³C NMR Chemical Shifts for the C=S Carbon in 5-Aryl-1,3,4-oxadiazole-2-thiones
| 5-Substituent (Aryl Group) | Solvent | ¹³C Chemical Shift of C=S (ppm) | Reference |
| Phenyl | DMSO-d₆ | ~178 | |
| 4-Nitrophenyl | DMSO-d₆ | 178.21 | |
| Furan-2-yl | CDCl₃ + DMSO-d₆ | Not specified, but thione form confirmed | [4] |
Computational Studies
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of the thiol and thione tautomers. These studies consistently show that the thione form is energetically more favorable.
For the parent 5-phenyl-1,3,4-oxadiazole-2-thiol, the thione tautomer is calculated to be more stable than the thiol tautomer.[7] In a study on 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, DFT calculations at the B3LYP/6-311++G(d,p) level of theory confirmed the thione form as the global minimum in the gas phase.[8]
Solvent Effects
The position of the tautomeric equilibrium can be influenced by the solvent. While the thione form remains predominant in most common solvents, the polarity of the solvent can have a subtle effect on the equilibrium. A study on novel hybrids of 1,3,4-oxadiazol-2-thione with acridine-9(10H)-one investigated the thione-thiol equilibrium in eight different solvents using UV-spectroscopy. The results indicated the prevalence of the thione form across all solvents, but with slight variations. In general, polar solvents are expected to stabilize the more polar thione tautomer to a greater extent.
Experimental Protocols
General Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols
The most common and efficient method for the synthesis of these compounds involves the cyclization of a carboxylic acid hydrazide with carbon disulfide in the presence of a base.[3]
Caption: General synthetic workflow for 5-substituted-1,3,4-oxadiazole-2-thiols.
Protocol:
-
Reaction Setup: To a solution of the appropriate carboxylic acid hydrazide (1 equivalent) in ethanol, add potassium hydroxide (1.1 equivalents) and carbon disulfide (1.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Spectroscopic Characterization
5.2.1. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet of the dried sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic peaks for N-H, C=N, and C=S stretching vibrations and the absence of a significant S-H peak.
5.2.2. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (may range from hundreds to thousands).
-
Analysis: In the ¹H NMR spectrum, identify the N-H proton signal. In the ¹³C NMR spectrum, locate the key C=S signal in the downfield region.
5.2.3. UV-Vis Spectroscopy for Tautomeric Equilibrium Analysis
While the thione form is dominant, UV-Vis spectroscopy can be used to study the subtle effects of solvent on the tautomeric equilibrium.
-
Sample Preparation: Prepare stock solutions of the compound in different solvents of varying polarity (e.g., hexane, chloroform, ethanol, acetonitrile, water). Prepare a series of dilutions to obtain spectra at different concentrations.
-
Data Acquisition: Record the UV-Vis spectra over a suitable wavelength range (e.g., 200-400 nm) for each solution.
-
Analysis: Analyze the changes in the position (λ_max) and intensity of the absorption bands with solvent polarity. While quantitative determination of the equilibrium constant (K_T) is challenging due to overlapping bands, significant shifts in λ_max can provide qualitative insights into the solvent's effect on the tautomeric equilibrium. For instance, the n→π* transition of the C=S group in the thione form is sensitive to solvent polarity.
Conclusion
The thiol-thione tautomerism of 5-substituted-1,3,4-oxadiazole-2-thiols is a critical aspect of their chemical behavior. A wealth of spectroscopic and computational data confirms that the equilibrium strongly favors the thione tautomer. This understanding is crucial for researchers in drug discovery and development, as the predominant thione structure will dictate the compound's hydrogen bonding capabilities, lipophilicity, and interactions with biological targets. The provided experimental protocols offer a robust framework for the synthesis and characterization of these valuable heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
CAS number and molecular weight of 5-Ethyl-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Ethyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role in antimicrobial and anticancer research. Detailed experimental protocols and a summary of relevant biological data are presented to support further investigation and drug development efforts.
Core Compound Data
This compound is a derivative of the 1,3,4-oxadiazole scaffold, a class of compounds known for a wide range of biological activities. The presence of a thiol group at the 2-position and an ethyl group at the 5-position of the oxadiazole ring are key structural features that contribute to its chemical reactivity and biological profile.
| Property | Value |
| CAS Number | 62999-57-9 |
| Molecular Formula | C₄H₆N₂OS |
| Molecular Weight | 130.17 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5-ethyl-2,3-dihydro-1,3,4-oxadiazole-2-thione |
Synthesis and Characterization
The synthesis of this compound typically follows a well-established synthetic route for 5-substituted-1,3,4-oxadiazole-2-thiols. The general workflow for this synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.
Step 1: Synthesis of Propionyl Hydrazide
-
A mixture of propanoic acid and an excess of ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl propionate.
-
The resulting ester is then reacted with hydrazine hydrate, typically in a 1:1 molar ratio in an alcoholic solvent, under reflux to produce propionyl hydrazide.
Step 2: Synthesis of this compound
-
Propionyl hydrazide is dissolved in an alcoholic solution of potassium hydroxide.
-
Carbon disulfide is added dropwise to the solution at room temperature with constant stirring.
-
The reaction mixture is then refluxed until the evolution of hydrogen sulfide gas ceases.
-
The solvent is removed under reduced pressure, and the resulting solid is dissolved in water.
-
The solution is acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude this compound.
-
The precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.
Expected Spectral Data
While specific spectral data for this compound is not widely published, the expected characteristic peaks based on its structure and data from analogous compounds are presented below.
| Spectral Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet) and a broad singlet for the thiol proton. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group and the two carbons of the oxadiazole ring, with the C=S carbon appearing at a characteristic downfield shift. |
| IR (cm⁻¹) | Absorption bands for N-H stretching (in the thione tautomeric form), C-H stretching of the ethyl group, C=N stretching of the oxadiazole ring, and C=S stretching. The S-H stretching band may be weak or absent depending on the predominant tautomeric form. |
Biological Activity and Potential Applications
Derivatives of 1,3,4-oxadiazole-2-thiol are recognized for their broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The primary areas of investigation for these compounds include antimicrobial and anticancer applications.
Antimicrobial Activity
The 1,3,4-oxadiazole-2-thiol moiety is a common feature in compounds exhibiting potent antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on a suitable agar medium. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (or another appropriate broth).
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table of Representative Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 5-Aryl-1,3,4-oxadiazole-2-thiol derivative | E. coli | Varies | [1] |
| 5-Aryl-1,3,4-oxadiazole-2-thiol derivative | S. aureus | Varies | [1] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Potent | [1] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | Potent | [1] |
Anticancer Activity
Several 1,3,4-oxadiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. One of the proposed mechanisms of action for some of these compounds is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration.
FAK Signaling Pathway
The FAK signaling pathway is a critical regulator of cellular processes that are often dysregulated in cancer. Inhibition of this pathway can lead to reduced tumor growth and metastasis.
Table of Representative Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Oxadiazole-thioether derivative | HepG2 | 0.7 | [2] |
| 1,3,4-Oxadiazole-thioether derivative | SGC-7901 | Varies | [2] |
| 1,3,4-Oxadiazole-thioether derivative | MCF-7 | Varies | [2] |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of infectious diseases and oncology. Its straightforward synthesis and the known biological activities of related compounds make it an attractive target for further investigation. The experimental protocols and data presented in this guide are intended to facilitate future research and development efforts for this and related compounds.
References
The Genesis of a Versatile Scaffold: A Technical Guide to 1,3,4-Oxadiazole-2-thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole-2-thiol core is a privileged scaffold in medicinal chemistry, underpinning a vast array of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of this important heterocyclic system. It details key experimental protocols for their synthesis and characterization, presents a comprehensive overview of their wide-ranging biological applications, and visualizes the intricate signaling pathways they modulate. Quantitative data on their biological efficacy and spectroscopic properties are systematically tabulated to serve as a valuable resource for researchers in the field of drug discovery and development.
A Historical Perspective: The Emergence of the 1,3,4-Oxadiazole Ring
The journey of the 1,3,4-oxadiazole ring system began in the mid-20th century, with the first synthesis of the parent 1,3,4-oxadiazole being a notable milestone in heterocyclic chemistry. While the broader class of 1,3,4-oxadiazoles has been known for a considerable time, the introduction of the 2-thiol substituent marked a significant turning point, unlocking a wealth of synthetic possibilities and biological applications.
The most common and enduring method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic medium.[1][2] This straightforward and efficient one-pot synthesis has been a cornerstone in the exploration of this class of compounds, allowing for the generation of a vast library of derivatives with diverse functionalities at the 5-position. Over the decades, variations and improvements to this fundamental reaction have been developed, but the core principle has remained largely unchanged, a testament to its robustness and versatility.
Synthetic Methodologies: From Benchtop to Advanced Approaches
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is primarily achieved through the cyclization of aroyl/acyl hydrazides with carbon disulfide. This reaction proceeds via an intermediate dithiocarbazate salt, which upon acidic workup, cyclizes to form the stable 1,3,4-oxadiazole-2-thiol ring.
General Experimental Protocol for the Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiols
This protocol provides a detailed step-by-step procedure for the synthesis of a representative compound, 5-phenyl-1,3,4-oxadiazole-2-thiol.
Materials:
-
Benzoic hydrazide
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve benzoic hydrazide (0.1 mol) in ethanol (150 mL).
-
To this solution, add a solution of potassium hydroxide (0.1 mol) in water (20 mL).
-
Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid residue is dissolved in water and filtered to remove any insoluble impurities.
-
The filtrate is then acidified with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is filtered, washed thoroughly with cold water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 5-phenyl-1,3,4-oxadiazole-2-thiol.[3]
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Spectroscopic and Physicochemical Properties
The 1,3,4-oxadiazole-2-thiol scaffold exhibits distinct spectroscopic signatures that are crucial for its identification and characterization. These compounds exist in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating in the solid state.[2]
Table 1: Spectroscopic Data for Representative 5-Substituted-1,3,4-oxadiazole-2-thiols
| Compound | R-Group | IR (cm⁻¹) (Selected Peaks) | ¹H NMR (δ ppm) (Selected Peaks) | ¹³C NMR (δ ppm) (Selected Peaks) | Reference |
| 1 | Phenyl | 2560 (S-H), 1554 (C=C), 1514 (C=N), 1108 (C-O) | 12.33 (s, 1H, SH), 7.21-7.30 (m, 5H, Ar-H) | 175.72 (C=S), 158.66 (C=N), 125.02-127.11 (Ar-C) | [4] |
| 2 | 4-Nitrophenyl | 2570 (S-H), 1580 (C=C), 1538 (C=N), 1009 (C-O) | 15.0 (s, 1H, SH), 8.10-8.38 (m, 4H, Ar-H) | 178.21 (C=S), 159.42 (C=N), 125.04-149.59 (Ar-C) | [4] |
| 3 | 2-Furyl | 2533 (S-H), 1578 (C=C), 1520 (C=N), 1140 (C-O) | 13.02 (s, 1H, SH), 7.21-8.48 (m, 3H, Furyl-H) | 175.77 (C=S), 160.28 (C=N), 128.62-138.12 (Furyl-C) | [4] |
| 4 | 4-Pyridyl | - | - | - | [5] |
A Spectrum of Biological Activities: Therapeutic Potential
The 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities. The ease of substitution at the 5-position allows for the fine-tuning of their pharmacological profiles.
Anticancer Activity
A significant area of research has focused on the anticancer potential of these compounds. Many derivatives have shown potent cytotoxic activity against a range of cancer cell lines.
Table 2: Anticancer Activity of Selected 1,3,4-Oxadiazole-2-thiol Derivatives
| Compound | R-Group | Cell Line | IC₅₀ (µM) | Reference |
| 5 | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio) | MCF-7 | 0.7 ± 0.2 | [6] |
| 6 | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio) | SGC-7901 | 30.0 ± 1.2 | [6] |
| 7 | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio) | HepG2 | 18.3 ± 1.4 | [6] |
| 8 | 5-((2-acetamidophenoxy)methyl)-thio-N-(4-fluorophenyl)acetamide | A549 | 6.62 | [7] |
| 9 | 5-((2-acetamidophenoxy)methyl)-thio-N-(4-methoxyphenyl)acetamide | A549 | <0.14 | [7] |
Antimicrobial Activity
The 1,3,4-oxadiazole-2-thiol core is also a prominent feature in compounds with significant antibacterial and antifungal properties.
Table 3: Antimicrobial Activity of Selected 1,3,4-Oxadiazole-2-thiol Derivatives
| Compound | R-Group | Microorganism | MIC (µg/mL) | Reference |
| 10 | 3,4-dichlorophenyl | Staphylococcus aureus | - | [8] |
| 11 | 3,4-dichlorophenyl | Escherichia coli | - | [8] |
| 12 | - | Candida albicans | 32 | [9] |
| 13 | - | Aspergillus niger | - | [10] |
Mechanism of Action: Targeting Key Signaling Pathways
A notable mechanism of action for some anticancer 1,3,4-oxadiazole-2-thiol derivatives is the inhibition of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers.
Diagram 1: FAK Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of 1,3,4-oxadiazole-2-thiol compounds.
Experimental and Developmental Workflow
The discovery and development of new 1,3,4-oxadiazole-2-thiol based therapeutic agents follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Diagram 2: Drug Discovery Workflow
Caption: A generalized workflow for the discovery and development of 1,3,4-oxadiazole-2-thiol based drugs.
Conclusion and Future Directions
The 1,3,4-oxadiazole-2-thiol scaffold has firmly established itself as a versatile and highly valuable core in medicinal chemistry. Its straightforward synthesis, coupled with the vast chemical space accessible through substitution at the 5-position, has fueled the discovery of numerous compounds with potent and diverse biological activities. The continued exploration of this privileged structure, aided by modern drug design strategies and a deeper understanding of its molecular targets, promises the development of novel and more effective therapeutic agents for a wide range of diseases. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the use of this scaffold in the design of multifunctional drugs.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. echemi.com [echemi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) 1H NMR spectrum [chemicalbook.com]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 5-Ethyl-1,3,4-oxadiazole-2-thiol's Molecular Structure
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular structure of 5-Ethyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This document outlines the standard experimental and computational methodologies employed to elucidate its structural and electronic characteristics, presenting representative data and detailed protocols for researchers in the field.
The structural integrity and electronic properties of this compound are pivotal to its function and interaction with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings, offering profound insights into molecular geometry, vibrational frequencies, and electronic behavior.
Methodologies: A Dual Approach
The characterization of this compound relies on a synergistic combination of experimental synthesis and spectroscopy with theoretical computations. The following workflow illustrates the typical research process for analyzing such a molecule.
Experimental Protocols
Synthesis of this compound
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established multi-step process.[3][4]
Protocol:
-
Esterification: Propanoic acid is refluxed with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid for approximately 4-6 hours to produce ethyl propanoate.
-
Hydrazide Formation: The resulting ethyl propanoate is then reacted with hydrazine hydrate in methanol and refluxed to yield propanoic hydrazide.
-
Cyclization: The propanoic hydrazide is dissolved in absolute ethanol. Potassium hydroxide and carbon disulfide are added sequentially. The mixture is refluxed for 8-12 hours.[5]
-
Purification: After cooling, the reaction mixture is diluted with water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.[4]
Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy: Infrared and Raman spectra are recorded to identify characteristic functional groups. A sample is prepared in a KBr pellet for FT-IR analysis. Key vibrations include N-H, C=N, C-O-C, and the tautomeric C=S or S-H stretches.[5][6]
-
NMR Spectroscopy (¹H and ¹³C): NMR spectra are typically recorded in a deuterated solvent like DMSO-d₆. ¹H NMR confirms the presence of the ethyl group protons and the labile thiol/amine proton. ¹³C NMR identifies the carbon atoms of the ethyl group and the oxadiazole ring, including the characteristic C=S carbon.[6][7]
-
UV-Visible Spectroscopy: The electronic absorption spectrum is recorded in a solvent like methanol or ethanol to study the electronic transitions within the molecule, typically showing absorption bands corresponding to π → π* and n → π* transitions.[6]
Theoretical and Computational Protocols
Density Functional Theory (DFT) is the most common computational method for studying such molecules, often using software packages like Gaussian or ORCA.
Protocol:
-
Molecular Modeling: An initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The structure is optimized to find its lowest energy conformation. A widely used and reliable method is DFT with the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p).[8][9] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the theoretical vibrational spectra (IR and Raman). These calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental data.
-
Electronic Property Calculation: Key electronic descriptors are calculated from the optimized geometry:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.[8]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.
-
Data Presentation: Structural and Electronic Parameters
The following tables present representative quantitative data for 5-substituted-1,3,4-oxadiazole-2-thiol derivatives based on computational studies of analogous structures. This data serves as a benchmark for what can be expected from a theoretical analysis of the title compound.
Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) Data derived from DFT B3LYP/6-31G(d,p) calculations on similar 1,3,4-oxadiazole structures.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| O1–C2 | 1.37 | C2–N3–N4 | 105.5 |
| C2–N3 | 1.30 | N3–N4–C5 | 113.0 |
| N3–N4 | 1.39 | N4–C5–O1 | 108.0 |
| N4–C5 | 1.31 | C5–O1–C2 | 102.5 |
| C5–O1 | 1.38 | O1–C2–N3 | 111.0 |
| C2–S6 | 1.68 | O1–C2–S6 | 125.0 |
| C5–C(ethyl) | 1.49 | N3–C2–S6 | 124.0 |
Table 2: Representative Vibrational Frequencies and Assignments Assignments based on Potential Energy Distribution (PED) analysis.
| Wavenumber (cm⁻¹) (Scaled) | Assignment | Description |
| ~3100 | ν(N-H) | N-H stretching (thiol tautomer) |
| ~2950 | ν(C-H) | Asymmetric C-H stretching (ethyl) |
| ~2550 | ν(S-H) | S-H stretching (thiol tautomer)[6] |
| ~1610 | ν(C=N) | C=N stretching in oxadiazole ring[5] |
| ~1330 | ν(C=S) | C=S stretching (thione tautomer)[5] |
| ~1250 | ν(C-O-C) | Asymmetric C-O-C stretching |
| ~1050 | Ring Breathing | Symmetric ring stretching |
Table 3: Calculated Electronic Properties Data derived from DFT B3LYP/6-311++G(d,p) calculations.
| Parameter | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| Energy Gap (ΔE) | 5.3 |
| Ionization Potential | 6.8 |
| Electron Affinity | 1.5 |
The HOMO-LUMO energy gap is a significant parameter; a large gap implies high kinetic stability and low chemical reactivity, which is often a desirable trait for drug candidates.[8]
Conclusion
The comprehensive analysis of this compound's molecular structure requires a robust combination of synthetic chemistry, spectroscopy, and computational modeling. DFT calculations provide invaluable, atom-level detail on geometry, vibrational modes, and electronic structure that is often inaccessible through experimental means alone. This dual approach, as outlined in this guide, provides the rigorous characterization necessary for understanding its structure-activity relationships, which is fundamental for rational drug design and development. The methodologies and representative data presented herein serve as a foundational resource for researchers working with this important class of heterocyclic compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijari.org [ijari.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol: Starting Materials and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential starting materials and detailed synthetic methodologies for the preparation of 5-Ethyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a well-established two-step process, commencing with the formation of a key intermediate, propanoic acid hydrazide, followed by cyclization with carbon disulfide to yield the target molecule.
Synthetic Pathway Overview
The synthesis of this compound is primarily achieved through a two-step reaction sequence. The first step involves the hydrazinolysis of an ethyl propionate to form propanoic acid hydrazide. The subsequent and final step is the cyclization of the hydrazide intermediate with carbon disulfide in a basic medium.
Figure 1. Synthetic workflow for this compound.
Starting Materials and Reagents
A successful synthesis of this compound requires high-purity starting materials and reagents. The following table summarizes the key components for this synthesis.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| Ethyl propionate | C₅H₁₀O₂ | 102.13 | Starting Material | 105-37-3 | |
| Hydrazine hydrate | H₆N₂O | 50.06 | Reagent | 7803-57-8 | |
| Carbon disulfide | CS₂ | 76.14 | Reagent | 75-15-0 | |
| Potassium hydroxide | KOH | KOH | 56.11 | Base | 1310-58-3 |
| Ethanol | C₂H₅OH | C₂H₆O | 46.07 | Solvent | 64-17-5 |
| Hydrochloric acid | HCl | HCl | 36.46 | Acidifying Agent | 7647-01-0 |
Experimental Protocols
The following sections provide detailed experimental procedures for the two-step synthesis of this compound. These protocols are based on established methods for the synthesis of analogous compounds.[1]
Synthesis of Propanoic Acid Hydrazide
This procedure outlines the synthesis of the key intermediate, propanoic acid hydrazide, from ethyl propionate.
Procedure:
-
To a solution of ethyl propionate (0.1 mol) in absolute ethanol (50 mL), add hydrazine hydrate (0.2 mol).
-
The reaction mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the excess solvent and unreacted hydrazine hydrate are removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is cooled, and the precipitated solid is collected by filtration.
-
The solid propanoic acid hydrazide is washed with cold diethyl ether and dried in a desiccator. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of this compound
This procedure details the cyclization of propanoic acid hydrazide with carbon disulfide to yield the final product.
Procedure:
-
Dissolve propanoic acid hydrazide (0.1 mol) in absolute ethanol (100 mL) in a round-bottom flask.
-
To this solution, add potassium hydroxide (0.1 mol) dissolved in a minimal amount of water, followed by the dropwise addition of carbon disulfide (0.12 mol) while stirring in an ice bath.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.
-
The precipitated potassium 3-propionylhydrazine-1-carbodithioate salt is then heated at reflux for 4-6 hours until the evolution of hydrogen sulfide gas ceases (this can be tested with lead acetate paper).
-
The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in water and acidified with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.
Characterization Data
The synthesized this compound should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity. The following table summarizes the expected data.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point (°C) | Expected to be in the range of 100-150 °C (by analogy to similar compounds) |
| Yield (%) | 70-90% (typical for this type of reaction) |
| FT-IR (KBr, cm⁻¹) | ~3100 (N-H stretch), ~2950 (C-H stretch), ~1620 (C=N stretch), ~1300 (C=S stretch), ~1050 (C-O-C stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0 (s, 1H, SH/NH), ~2.8 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~178 (C=S), ~160 (C-ethyl), ~20 (-CH₂-), ~10 (-CH₃) |
| Mass Spectrometry (m/z) | Expected [M+H]⁺ at approximately 145.02 |
Logical Relationships in Synthesis
The synthesis of this compound follows a clear logical progression from simple starting materials to the final heterocyclic product. This can be visualized as a decision and process flow.
Figure 2. Logical flow of the synthesis process.
This technical guide provides a solid foundation for the synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices when handling the chemicals involved. The provided protocols and data serve as a valuable resource for the successful preparation and characterization of this important heterocyclic compound.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1,3,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and anticonvulsant properties.[1] The introduction of a thiol group at the 2-position can significantly enhance these biological activities.[1] This document provides a detailed protocol for the synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol, a valuable intermediate for the development of novel therapeutic agents. The synthesis is achieved through the cyclization of an acid hydrazide (propionyl hydrazide) with carbon disulfide in a basic medium.[2][3] This one-pot reaction is an efficient and widely used method for preparing 5-substituted-1,3,4-oxadiazole-2-thiols.[2]
Experimental Protocol
This protocol details the synthesis of this compound from propionyl hydrazide.
Materials and Reagents:
-
Propionyl hydrazide (Propanehydrazide)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter paper
-
pH paper
-
Rotary evaporator
Procedure:
-
Preparation of the Basic Solution: In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.01 mol) in absolute ethanol (30 mL) with gentle stirring.
-
Addition of Hydrazide: To the ethanolic KOH solution, add propionyl hydrazide (0.01 mol). Stir the mixture until the hydrazide is completely dissolved.
-
Reaction with Carbon Disulfide: Cool the mixture in an ice bath. Add carbon disulfide (0.015 mol) dropwise using a dropping funnel over 15-20 minutes.[4] A yellowish precipitate of the potassium dithiocarbazate salt may form.
-
Refluxing the Mixture: After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture under reflux for 3-4 hours.[4] The evolution of hydrogen sulfide gas may be observed. The reaction progress can be monitored by the cessation of H₂S evolution.
-
Solvent Removal: After reflux, cool the mixture to room temperature. Concentrate the solution using a rotary evaporator to remove the excess ethanol.
-
Precipitation of the Product: Dissolve the resulting solid residue in a small amount of cold distilled water (approx. 20 mL). Acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is acidic (pH ~ 2-3).
-
Isolation and Purification: A solid precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold distilled water to remove any inorganic impurities.
-
Dry the product completely in a desiccator or a vacuum oven at a low temperature.
-
For higher purity, the crude product can be recrystallized from an appropriate solvent such as ethanol or an ethanol-water mixture.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes for the synthesis of this compound. Yields for this type of reaction are generally reported as good to excellent.[2][5]
| Parameter | Value / Compound | Molar Ratio | Notes |
| Starting Material | Propionyl Hydrazide | 1.0 eq | The source of the ethyl group at the C5 position. |
| Reagent | Carbon Disulfide (CS₂) | 1.5 eq | Acts as the source for the C2-thiol group.[4] |
| Base | Potassium Hydroxide (KOH) | 1.0 eq | Facilitates the formation of the dithiocarbazate intermediate.[6] |
| Solvent | Absolute Ethanol | - | Common solvent for this reaction.[1][4] |
| Reaction Temperature | Reflux | - | Typically the boiling point of ethanol (~78 °C). |
| Reaction Time | 3 - 4 hours | - | Time required for complete cyclization.[4] |
| Product | This compound | - | The target compound. |
| Expected Yield | Good to Excellent | - | Typically ranges from 70-95% for similar syntheses.[5] |
Visualized Workflow and Reaction Scheme
The logical workflow for the synthesis is presented below, followed by the general chemical reaction scheme.
Caption: Workflow for the synthesis of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Ethyl-1,3,4-oxadiazole-2-thiol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound belonging to the 1,3,4-oxadiazole class of molecules, which are of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a versatile scaffold known to be a bioisostere of amide and ester groups, often leading to improved metabolic stability and pharmacokinetic properties of drug candidates. The presence of a thiol group at the 2-position and an ethyl group at the 5-position of the oxadiazole ring provides opportunities for further chemical modifications to develop derivatives with a wide range of biological activities. These derivatives have shown promise as antifungal, anticancer, and anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in medicinal chemistry. A general and widely used method involves the reaction of an appropriate acylhydrazide with carbon disulfide in an alcoholic alkaline solution, followed by acidification.[1][2] For the synthesis of the title compound, propionyl hydrazide would be the required starting material.
General Synthetic Pathway
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[1][2]
Materials:
-
Propionyl hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propionyl hydrazide (0.1 mol) in absolute ethanol (100 mL).
-
Addition of Reagents: To this solution, add a solution of potassium hydroxide (0.1 mol) in water (20 mL), followed by the dropwise addition of carbon disulfide (0.12 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent can be removed under reduced pressure.
-
Precipitation: Dissolve the resulting solid in ice-cold water and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Isolation and Purification: The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent such as ethanol to afford the pure compound.
Applications in Medicinal Chemistry
Antifungal Activity
Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as antifungal agents, particularly against Candida albicans, a major opportunistic pathogen responsible for invasive candidiasis.[3]
Quantitative Data: Antifungal Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| LMM5 | Candida albicans | 32 | [3] |
| LMM11 | Candida albicans | 32 | [3] |
Mechanism of Action: Inhibition of Thioredoxin Reductase
In silico and experimental studies suggest that 1,3,4-oxadiazole derivatives, such as LMM5 and LMM11, may exert their antifungal effect by inhibiting the enzyme thioredoxin reductase (Trr1).[3][4] This enzyme is crucial for maintaining the redox balance within the fungal cell, and its inhibition leads to an accumulation of reactive oxygen species, ultimately causing cell death.[3][4]
Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27-A3)
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is a reference method for broth dilution antifungal susceptibility testing of yeasts.[5][6][7][8]
Materials:
-
Yeast isolates (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
This compound stock solution (in DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (DMSO)
Procedure:
-
Inoculum Preparation: Prepare a standardized yeast inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard.
-
Drug Dilution: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
Inoculation: Inoculate each well with the prepared yeast suspension.
-
Controls: Include wells with yeast and medium only (growth control), medium only (sterility control), and yeast with DMSO (solvent control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a common feature in many compounds with demonstrated anticancer activity.[9] Derivatives are evaluated for their cytotoxicity against various cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Certain derivatives of 1,3,4-oxadiazole have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][13][14]
Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.[14][15]
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound stock solution (in DMSO)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing PBS, the test compound at various concentrations, and a solution of albumin.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the samples at 57-70°C for 3-5 minutes.
-
Cooling and Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control (without the test compound).
Conclusion
This compound represents a valuable scaffold in medicinal chemistry with the potential for development into novel therapeutic agents. The provided protocols for its synthesis and biological evaluation in antifungal, anticancer, and anti-inflammatory applications offer a solid foundation for researchers in the field of drug discovery and development. Further derivatization of the thiol group can lead to a diverse library of compounds for screening and optimization of biological activity.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 4. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole analogs of the fenamates: in vitro inhibition of cyclooxygenase and 5-lipoxygenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Ethyl-1,3,4-oxadiazole-2-thiol as a Corrosion Inhibitor for Mild Steel
Introduction
Mild steel, while a versatile and widely used material in various industries, is susceptible to corrosion, particularly in acidic environments. This necessitates the use of corrosion inhibitors to extend the lifespan and maintain the integrity of steel structures. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen have proven to be effective corrosion inhibitors. 5-Ethyl-1,3,4-oxadiazole-2-thiol belongs to the class of 1,3,4-oxadiazole derivatives, which are recognized for their significant corrosion inhibition properties for mild steel in acidic media. These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the steel from the corrosive environment. The ethyl group in the 5-position influences the compound's solubility and electronic properties, which in turn affects its interaction with the metal surface.
The protective film formation is attributed to the presence of lone pairs of electrons on the nitrogen, sulfur, and oxygen atoms, as well as the π-electrons of the oxadiazole ring. These electrons facilitate the adsorption of the inhibitor molecule onto the vacant d-orbitals of iron atoms on the mild steel surface. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel. While specific experimental data for the 5-ethyl derivative is not extensively published, the presented data for analogous 5-substituted-1,3,4-oxadiazole-2-thiol compounds serve as a representative benchmark for its expected performance.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound involves the adsorption of the inhibitor molecules onto the mild steel surface. This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to adsorption.
-
Chemisorption: This involves the sharing of electrons between the heteroatoms (N, S, O) of the inhibitor and the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond. The π-electrons of the oxadiazole ring can also contribute to this interaction.
The inhibitor forms a protective film on the steel surface, which acts as a barrier to both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Studies on similar compounds have shown that they act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions.[1][2] The effectiveness of the inhibition is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive environment.
Data Presentation
The following tables summarize representative quantitative data for 5-substituted-1,3,4-oxadiazole-2-thiol derivatives as corrosion inhibitors for mild steel in 1 M HCl. This data is provided to illustrate the expected performance of this compound.
Table 1: Weight Loss Data for a Representative 5-Substituted-1,3,4-oxadiazole-2-thiol Derivative
| Inhibitor Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.12 | - |
| 0.1 | 0.25 | 77.7 |
| 0.2 | 0.18 | 83.9 |
| 0.3 | 0.13 | 88.4 |
| 0.4 | 0.09 | 92.0 |
| 0.5 | 0.06 | 94.6 |
Data is representative for a 5-substituted-1,3,4-oxadiazole-2-thiol derivative in 1 M HCl at 303 K.[3]
Table 2: Potentiodynamic Polarization Data for a Representative 5-Substituted-1,3,4-oxadiazole-2-thiol Derivative
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | -485 | 550 | 75 | -125 | - |
| 0.1 | -478 | 120 | 70 | -118 | 78.2 |
| 0.2 | -475 | 95 | 68 | -115 | 82.7 |
| 0.3 | -472 | 70 | 65 | -112 | 87.3 |
| 0.4 | -468 | 50 | 62 | -110 | 90.9 |
| 0.5 | -465 | 35 | 60 | -108 | 93.6 |
Data is representative for a 5-substituted-1,3,4-oxadiazole-2-thiol derivative in 1 M HCl at 303 K.
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Representative 5-Substituted-1,3,4-oxadiazole-2-thiol Derivative
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | 45 | 150 | - |
| 0.1 | 210 | 80 | 78.6 |
| 0.2 | 280 | 65 | 83.9 |
| 0.3 | 390 | 50 | 88.5 |
| 0.4 | 520 | 40 | 91.3 |
| 0.5 | 680 | 30 | 93.4 |
Data is representative for a 5-substituted-1,3,4-oxadiazole-2-thiol derivative in 1 M HCl at 303 K.
Experimental Protocols
1. Synthesis of this compound
A general procedure for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is as follows:
-
Step 1: Esterification. Propanoic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl propanoate.
-
Step 2: Hydrazide formation. The resulting ester is then treated with hydrazine hydrate in ethanol and refluxed to form propanoic hydrazide.
-
Step 3: Cyclization. The hydrazide is dissolved in ethanol, and an equimolar amount of potassium hydroxide is added. Carbon disulfide is then added dropwise while stirring in an ice bath. The reaction mixture is then refluxed for several hours. After cooling, the solution is acidified with a dilute strong acid (e.g., HCl) to precipitate the this compound. The product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
2. Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of increasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Procedure:
-
Weigh the prepared mild steel coupons accurately.
-
Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Maintain the solution at a constant temperature for a specified immersion period (e.g., 6 hours).
-
After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing hexamine) to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the coupons again.
-
-
Calculations:
-
Corrosion Rate (CR) in mg cm⁻² h⁻¹: CR = (W_initial - W_final) / (A * t)
-
Where W_initial and W_final are the initial and final weights of the coupon, A is the surface area, and t is the immersion time.
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
3. Electrochemical Measurements
Electrochemical tests are performed using a three-electrode cell setup with a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization:
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve.
-
Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After the OCP has stabilized, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is plotted in Nyquist and Bode plots.
-
The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot.
-
The double-layer capacitance (Cdl) can also be calculated.
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating corrosion inhibition.
References
Application Notes and Protocols for In Vitro Antifungal Activity Assay of 1,3,4-Oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of fungal resistance to existing therapeutic agents presents a significant challenge to public health, necessitating the discovery and development of novel antifungal compounds.[1][2][3] 1,3,4-oxadiazole derivatives have garnered considerable attention within the scientific community due to their broad spectrum of pharmacological activities, including potent antifungal properties.[1][4] These heterocyclic compounds have shown promise against a range of pathogenic fungi, such as Candida albicans and Aspergillus niger.[1][4] This document provides detailed application notes and standardized protocols for conducting in vitro antifungal activity assays of 1,3,4-oxadiazole derivatives, ensuring reliable and reproducible results for screening and characterizing these promising therapeutic candidates. The primary method detailed is the broth microdilution assay, a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[5][6][7]
Data Presentation: Quantitative Summary of Antifungal Activity
The antifungal activity of 1,3,4-oxadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus. The following table summarizes representative MIC values for various 1,3,4-oxadiazole derivatives against common fungal pathogens, as reported in the literature.
| Compound ID | Fungal Species | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| LMM5 | Candida albicans | 32 | Fluconazole | 0.25 |
| LMM11 | Candida albicans | 32 | Fluconazole | 0.25 |
| LMM6 | Candida albicans | 8 - 32 | Amphotericin B | - |
| Compound 4k | Exserohilum turcicum | 50.48 | Carbendazim | 102.83 |
| Compound 5e | Exserohilum turcicum | 47.56 | Carbendazim | 102.83 |
| Compound 5k | Exserohilum turcicum | 32.25 | Carbendazim | 102.83 |
| Analog 3g | Candida albicans | 200 | - | - |
| Analog 3i | Candida albicans | 200 | - | - |
| Analog 3m | Candida albicans | 200 | - | - |
Experimental Protocols
Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of 1,3,4-oxadiazole derivatives against yeast and filamentous fungi.[5]
Materials:
-
1,3,4-oxadiazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Hemocytometer or automated cell counter
-
Incubator
Protocol:
-
Preparation of Fungal Inoculum:
-
For Yeast (Candida albicans):
-
Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[7]
-
-
For Molds (Aspergillus niger):
-
Grow the mold on Potato Dextrose Agar (PDA) at 28-30°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.[7]
-
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each 1,3,4-oxadiazole derivative in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a separate 96-well plate to obtain a range of concentrations. The final concentration of DMSO should not exceed 1% to avoid toxicity to the fungi.
-
-
Assay Procedure:
-
Add 100 µL of the appropriate RPMI-1640 medium to all wells of a sterile 96-well microtiter plate.
-
Transfer 100 µL of the serially diluted 1,3,4-oxadiazole derivatives and control antifungal agent to the corresponding wells.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (containing medium and inoculum but no compound) and a sterility control well (containing medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeast or 48-72 hours for molds.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control.
-
The inhibition can be assessed visually or by measuring the optical density at 492 nm using a microplate reader.
-
Visualizations
Experimental Workflow for In Vitro Antifungal Activity Assay
Caption: Workflow for the in vitro antifungal activity assay of 1,3,4-oxadiazole derivatives.
Conceptual Signaling Pathway of Antifungal Action
Some 1,3,4-oxadiazole derivatives are hypothesized to exert their antifungal effects by inhibiting key fungal enzymes, such as thioredoxin reductase or succinate dehydrogenase.[1][8] The inhibition of these enzymes disrupts critical cellular processes, ultimately leading to fungal cell death or growth inhibition.
Caption: Conceptual mechanism of action for antifungal 1,3,4-oxadiazole derivatives.
References
- 1. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 2. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
Antibacterial screening of 5-Ethyl-1,3,4-oxadiazole-2-thiol against E. coli and S. aureus
Application Note: Antibacterial Screening of 5-Ethyl-1,3,4-oxadiazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for evaluating the antibacterial efficacy of this compound against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. Methodologies for determining the Minimum Inhibitory Concentration (MIC) and susceptibility via disk diffusion are presented, along with illustrative data and potential mechanisms of action for the 1,3,4-oxadiazole class of compounds.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] Compounds featuring a 1,3,4-oxadiazole-2-thiol core, in particular, have been a focus of research for the development of new antimicrobial agents.[1] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.[3][4] This application note outlines the standardized procedures for screening this compound against E. coli, a common Gram-negative pathogen, and S. aureus, a leading cause of Gram-positive infections.[3][5]
Potential Mechanisms of Action of 1,3,4-Oxadiazole Derivatives
The antibacterial effects of 1,3,4-oxadiazole compounds can be attributed to several mechanisms. These derivatives have the potential to disrupt the integrity of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[3][4] Another key mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase, which are critical for DNA replication and repair.[3][6] Some oxadiazoles also target cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs).[5] Furthermore, in S. aureus, certain 1,3,4-oxadiazole derivatives have been shown to induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4]
Caption: Potential antibacterial mechanisms of 1,3,4-oxadiazole compounds.
Experimental Workflow
The screening process involves two primary assays: the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay to assess bacterial susceptibility. The overall workflow ensures reproducible and standardized results.
Caption: Workflow for antibacterial screening assays.
Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is a standard procedure for determining MIC values.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
E. coli (e.g., ATCC 25922) and S. aureus (e.g., ATCC 25923) strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Compound Stock: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay wells should not inhibit bacterial growth (typically ≤1%).
-
Inoculum Preparation:
-
Select three to five isolated colonies of the test bacterium from an agar plate and transfer them to a tube containing 4-5 mL of MHB.[10]
-
Incubate the broth culture at 37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.[11]
-
Adjust the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]
-
Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
-
Plate Preparation and Dilution:
-
Add 100 µL of sterile MHB to each well of a 96-well microtiter plate.
-
Add a defined volume of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Leave wells for positive control (broth + inoculum, no compound) and negative control (broth only).
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity.[7]
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Protocol for Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[14]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound stock solution
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[12]
-
E. coli and S. aureus inoculum (prepared as in 4.1)
-
Sterile cotton swabs
-
Incubator (35-37°C)
-
Ruler or calipers
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely. A disk impregnated with the solvent (DMSO) should be used as a negative control.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).[14]
-
Remove excess liquid by pressing the swab against the inside of the tube.[11]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° after each streaking) to ensure a confluent lawn of growth.[10][11]
-
Allow the plate to dry for 5-10 minutes.[14]
-
-
Disk Application:
-
Incubation:
-
Measurement and Interpretation:
Data Presentation (Illustrative)
The following tables present hypothetical data for the antibacterial screening of this compound for illustrative purposes. Actual results may vary.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | Compound | MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | This compound | 16 |
| Ampicillin (Control) | 8 | |
| Staphylococcus aureus (ATCC 25923) | This compound | 8 |
| Vancomycin (Control) | 1 |
Table 2: Illustrative Zone of Inhibition Diameters (Disk Diffusion)
| Bacterial Strain | Compound (Concentration on Disk) | Zone of Inhibition (mm) |
| Escherichia coli (ATCC 25922) | This compound (30 µg) | 18 |
| Ampicillin (10 µg) | 22 | |
| Staphylococcus aureus (ATCC 25923) | This compound (30 µg) | 21 |
| Vancomycin (30 µg) | 19 |
Interpretation of Results
-
MIC: A lower MIC value indicates greater antibacterial potency, as less compound is required to inhibit bacterial growth. The illustrative data suggests that this compound is more potent against S. aureus than E. coli.
-
Disk Diffusion: A larger zone of inhibition diameter corresponds to a higher susceptibility of the bacterium to the compound. The illustrative results show clear zones of inhibition for the test compound against both strains, indicating antibacterial activity.
These results provide a preliminary assessment of the compound's antibacterial spectrum and potency, guiding further studies in drug development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activities of Oxadiazole Antibacterials against Staphylococcus aureus and Other Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. researchgate.net [researchgate.net]
- 9. 2.4.2. Determination of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. asm.org [asm.org]
- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 13. Minimum Inhibitory Concentration (MIC) Assay with E. coli. [bio-protocol.org]
- 14. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for High-Throughput Screening of 1,3,4-Oxadiazole-2-Thiol Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 1,3,4-oxadiazole-2-thiol derivative libraries to identify novel therapeutic agents. This class of compounds has demonstrated a wide range of biological activities, making them promising candidates for drug discovery programs.
Introduction to 1,3,4-Oxadiazole-2-thiols
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The addition of a thiol group at the 2-position provides a key reactive handle for further chemical modification and potential interaction with biological targets. High-throughput screening of libraries of these derivatives is an efficient strategy for identifying hit compounds for various therapeutic targets.[4][5]
Key Biological Activities and Therapeutic Targets
Derivatives of 1,3,4-oxadiazole-2-thiol have been reported to exhibit significant activity in several key therapeutic areas:
-
Anticancer Activity: Many derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[6][7][8] A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][9] Other identified targets include matrix metalloproteinase-9 (MMP-9).[7]
-
Antimicrobial Activity: This class of compounds has demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[1][10][11][12] The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents, and 1,3,4-oxadiazole-2-thiols represent a promising chemical space to explore.[13][14]
-
Enzyme Inhibition: The scaffold is amenable to targeting specific enzyme active sites. High-throughput screening can be effectively employed to identify inhibitors of enzymes such as proteases, kinases, and deubiquitinases.[15][16]
Data Presentation: In Vitro Activity of Selected 1,3,4-Oxadiazole-2-thiol Derivatives
The following tables summarize the reported in vitro activities of representative 1,3,4-oxadiazole-2-thiol derivatives from the literature.
Table 1: Anticancer Activity of 1,3,4-Oxadiazole-2-thiol Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | HepG2 | 12.01 | [6] |
| MCF-7 | 7.52 | [6] | |
| HL-60 | 9.7 | [6] | |
| 4h | A549 | <0.14 | [7] |
| 4g | C6 | 8.16 | [7] |
| [1][17][18]triazole-3-thiol 9 | HCT-116 | 4.16 µg/mL | [19] |
| Compound 37 | HepG2 | 0.7 | [8] |
| Compound 8 | HepG2 | 1.2 | [8] |
| Compound 9 | HepG2 | 0.8 | [8] |
| Compound 11 | MCF-7 | 2.08 µ g/well | [20] |
| Compound 13 | HCT116 | 3.11 µ g/well | [20] |
Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol Derivatives
| Compound ID | Microorganism | MIC (µM) | Reference |
| Compound 34 | M. tuberculosis H37Rv | 0.03 - 0.5 | [1] |
| Nalidixic acid hybrid | P. aeruginosa | Stronger than Ciprofloxacin | [1] |
| Various derivatives | B. subtilis, E. coli | 6 - 50 | [10] |
| Various derivatives | C. albicans | 12 - 50 | [10] |
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines, targets, and compound libraries being used.
Protocol 1: Cell Viability HTS Assay (MTT-Based) for Anticancer Screening
This protocol describes a colorimetric assay to measure the cytotoxic effects of compounds on cancer cell lines.
1. Materials and Reagents:
- Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate Buffered Saline (PBS), sterile
- Trypsin-EDTA
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 1,3,4-Oxadiazole-2-thiol derivative library (dissolved in DMSO)
- Positive control (e.g., Doxorubicin)
- 96-well or 384-well clear, flat-bottom cell culture plates
- Multichannel pipette or automated liquid handler
- Microplate reader
2. Procedure:
- Cell Seeding:
- Harvest and count cells.
- Seed cells into microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
- Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
- Compound Addition:
- Prepare serial dilutions of the compound library in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
- Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells.
- Include wells with vehicle control (medium with DMSO) and positive control.
- Incubation:
- Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
- MTT Assay:
- Add 10 µL of MTT solution to each well.
- Incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plates gently for 10 minutes to ensure complete dissolution.
- Data Acquisition:
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot dose-response curves and determine the IC50 values for active compounds.
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) HTS Assay
This protocol outlines the determination of the minimum inhibitory concentration of compounds against bacterial strains using a broth microdilution method.
1. Materials and Reagents:
- Bacterial strain of interest (e.g., S. aureus, E. coli)
- Bacterial growth medium (e.g., Mueller-Hinton Broth)
- 1,3,4-Oxadiazole-2-thiol derivative library (dissolved in DMSO)
- Positive control (e.g., Ciprofloxacin, Gentamicin)
- Resazurin solution (0.015% in PBS)
- 96-well or 384-well clear, flat-bottom microplates
- Multichannel pipette or automated liquid handler
- Microplate incubator and shaker
- Microplate reader (absorbance or fluorescence)
2. Procedure:
- Compound Plating:
- Dispense 50 µL of bacterial growth medium into all wells of the microplate.
- Create a 2-fold serial dilution of the compounds directly in the plate, typically starting from a high concentration (e.g., 256 µg/mL).
- Bacterial Inoculum Preparation:
- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Dilute the suspension in growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Inoculation:
- Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
- Include wells with vehicle control (no compound) and a sterility control (no bacteria).
- Incubation:
- Incubate the plates at 37°C for 18-24 hours with shaking.
- MIC Determination:
- Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
- Alternatively, for a colorimetric or fluorometric readout, add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth.
- Data Acquisition:
- Measure absorbance at 600 nm for turbidity or fluorescence (Ex/Em: 560/590 nm) for the resazurin assay.
- Data Analysis:
- Determine the MIC value for each compound.
Protocol 3: In Vitro Tubulin Polymerization Inhibition HTS Assay
This protocol describes a fluorescence-based assay to screen for inhibitors of tubulin polymerization.
1. Materials and Reagents:
- Tubulin ( >99% pure)
- Glycerol-based polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 60% glycerol)
- Guanosine triphosphate (GTP)
- Fluorescent reporter for tubulin polymerization (e.g., DAPI)
- 1,3,4-Oxadiazole-2-thiol derivative library (dissolved in DMSO)
- Positive control (e.g., Colchicine, Paclitaxel)
- 384-well black, clear-bottom plates
- Fluorescence microplate reader with temperature control
2. Procedure:
- Compound Plating:
- Dispense the compounds from the library into the wells of the 384-well plate at the desired final concentrations.
- Reagent Preparation:
- Prepare a tubulin solution in the polymerization buffer.
- Prepare a GTP and fluorescent reporter solution.
- Assay Initiation:
- Add the tubulin solution to the wells containing the compounds and incubate for a short period on ice to allow for compound binding.
- Initiate the polymerization reaction by adding the GTP/reporter solution and immediately transferring the plate to a pre-warmed (37°C) fluorescence microplate reader.
- Data Acquisition:
- Measure the fluorescence intensity kinetically over a period of 60-90 minutes at 37°C.
- Data Analysis:
- Plot the fluorescence intensity versus time for each well.
- Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.
- Calculate the percentage of inhibition for each compound.
Visualization of Workflows and Pathways
The following diagrams illustrate key experimental workflows and a relevant signaling pathway.
Caption: High-Throughput Screening Workflow for Anticancer Drug Discovery.
Caption: Mechanism of Action via Tubulin Polymerization Inhibition.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. oaji.net [oaji.net]
- 4. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 5. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3,4‐oxadiazole derivatives as potential antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 15. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 17. marinbio.com [marinbio.com]
- 18. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents [scirp.org]
Application Notes and Protocols for S-Alkylation and Mannich Base Reactions of 5-Ethyl-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the S-alkylation and Mannich base reactions of 5-Ethyl-1,3,4-oxadiazole-2-thiol. This key heterocyclic scaffold is a versatile building block in medicinal chemistry, and its derivatization through these reactions has led to the development of compounds with a wide range of biological activities. The following sections detail the significance of these reactions, provide representative quantitative data, and offer step-by-step experimental protocols.
Application Notes
The 1,3,4-oxadiazole-2-thiol moiety is a privileged scaffold in drug discovery due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The presence of a reactive thiol group allows for facile S-alkylation, while the adjacent nitrogen atom is suitable for Mannich base formation. These modifications are strategic in tuning the pharmacokinetic and pharmacodynamic properties of the parent molecule.
S-Alkylation: The introduction of various alkyl or aralkyl groups onto the sulfur atom can significantly enhance the biological activity of the this compound core. This modification can improve the compound's lipophilicity, membrane permeability, and interaction with biological targets. S-alkylated derivatives have shown promise as potent antibacterial and antifungal agents.[2][3] The general reaction involves the deprotonation of the thiol group with a suitable base, followed by nucleophilic attack on an alkyl or aralkyl halide.
Mannich Base Formation: The Mannich reaction introduces an aminomethyl group at the N-3 position of the oxadiazole ring. This is a three-component condensation reaction involving the parent thiol, formaldehyde, and a primary or secondary amine.[4] Mannich bases of 1,3,4-oxadiazole-2-thiones are known to exhibit a broad spectrum of biological activities, including significant antibacterial, antifungal, and antiproliferative effects against various cancer cell lines.[5][6][7] The diverse range of available amines allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.
Synthesis of Starting Material: this compound
The precursor, this compound, is synthesized from the corresponding carboxylic acid hydrazide. The general synthesis involves the reaction of propionyl hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide in ethanol.[8]
Quantitative Data Summary
The following tables summarize representative quantitative data for S-alkylation and Mannich base reactions based on analogous 5-substituted-1,3,4-oxadiazole-2-thiol derivatives found in the literature.
Table 1: Representative Yields for S-Alkylation and Mannich Base Reactions
| Reaction Type | Reagents | Product Type | Yield (%) | Reference |
| S-Alkylation | Alkyl/Aralkyl Halides, NaH, DMF | S-Substituted Derivatives | 65-85 | [2] |
| Mannich Base | Formaldehyde, Various Amines, Ethanol | N-Substituted Aminomethyl Derivatives | 70-90 | [5][9] |
Table 2: Representative Spectroscopic Data for S-Alkylated Derivatives
| Derivative | 1H NMR (δ, ppm) | IR (ν, cm-1) | Reference |
| Representative S-CH2-Ar | 4.14 (s, 2H, S-CH2), 7.24-7.88 (m, Ar-H) | ~3040 (Ar C-H), ~2912 (Aliphatic C-H), ~1600 (C=N) | [10] |
| Representative S-CH2-Alkyl | 3.20 (t, 2H, S-CH2), 1.30 (t, 3H, CH3) | ~2980 (Aliphatic C-H), ~1610 (C=N) | [8] |
Table 3: Representative Spectroscopic Data for Mannich Base Derivatives
| Derivative | 1H NMR (δ, ppm) | IR (ν, cm-1) | Reference |
| Representative N-CH2-N(Alkyl)2 | 5.00-6.05 (s, 2H, N-CH2-N), Signals for amine alkyl groups | ~3100-3360 (N-H if applicable), ~1600-1650 (C=N), ~1250-1270 (C=S) | [9] |
| Representative N-CH2-NH-Ar | 5.56 (d, 2H, N-CH2-N), 6.5-8.0 (m, Ar-H) | ~3300 (N-H), ~1620 (C=N), ~1240 (C=S) | [5][11] |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound
Materials:
-
This compound
-
Appropriate alkyl or aralkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add the desired alkyl or aralkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
-
Characterize the purified product by IR, 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for Mannich Base Synthesis from this compound
Materials:
-
This compound
-
Formaldehyde solution (37%)
-
Appropriate primary or secondary amine (e.g., morpholine, aniline)
-
Ethanol
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, suspend this compound (1 equivalent) in ethanol.
-
To this suspension, add the desired primary or secondary amine (1 equivalent).
-
Add formaldehyde solution (2 equivalents) dropwise to the stirred mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be triturated with a suitable solvent (e.g., diethyl ether, water) to induce precipitation.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Mannich base.
-
Characterize the purified product by IR, 1H NMR, 13C NMR, and Mass Spectrometry.
Visualizations
Caption: S-Alkylation reaction pathway of this compound.
Caption: Mannich base reaction of this compound.
Caption: General experimental workflow for derivatization.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oarjbp.com [oarjbp.com]
- 5. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcc.bas.bg [bcc.bas.bg]
Application Notes and Protocols for 5-Ethyl-1,3,4-oxadiazole-2-thiol in Agricultural Fungicide Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential agricultural applications, and methodologies for evaluating 5-Ethyl-1,3,4-oxadiazole-2-thiol as a fungicide. While specific data for the 5-ethyl derivative is limited in publicly available literature, the following protocols and data are based on established methods for analogous 5-substituted-1,3,4-oxadiazole-2-thiols and provide a strong framework for research and development.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal properties.[1][2][3] The presence of a thiol group at the 2-position of the oxadiazole ring is often associated with enhanced biological activity.[4] this compound is a member of this chemical class with potential for development as an agricultural fungicide. This document outlines the synthesis and evaluation of this compound for controlling plant pathogenic fungi.
Synthesis of this compound
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established multi-step process. The general pathway, which can be adapted for the 5-ethyl derivative, starts from the corresponding carboxylic acid (propanoic acid in this case).
Synthetic Pathway Overview
The synthesis typically proceeds through three key steps:
-
Esterification: Conversion of the carboxylic acid to its corresponding ester.
-
Hydrazinolysis: Formation of the acid hydrazide from the ester.
-
Cyclization: Reaction of the hydrazide with carbon disulfide in the presence of a base to form the 5-substituted-1,3,4-oxadiazole-2-thiol ring.
Caption: General synthetic route for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general methods described for the synthesis of various 5-substituted-1,3,4-oxadiazole-2-thiols.[4][5]
Materials:
-
Propanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Hydrazine hydrate (80%)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Diethyl ether
-
Standard laboratory glassware and reflux apparatus
Procedure:
Step 1: Synthesis of Ethyl Propanoate
-
In a round-bottom flask, combine propanoic acid and an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the ester using a separating funnel with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl propanoate.
Step 2: Synthesis of Propanohydrazide
-
Dissolve the ethyl propanoate in absolute ethanol.
-
Add an excess of hydrazine hydrate.
-
Stir the mixture at room temperature or gentle reflux for 3-5 hours, monitoring by TLC.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure.
-
Wash the resulting solid with cold diethyl ether and dry to obtain propanohydrazide.
Step 3: Synthesis of this compound
-
Dissolve propanohydrazide in absolute ethanol.
-
Add potassium hydroxide dissolved in a small amount of water.
-
Add carbon disulfide dropwise to the stirred solution.
-
Reflux the reaction mixture for 8-12 hours. The reaction progress can be monitored by the evolution of hydrogen sulfide gas and TLC.[4]
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: In Vitro Antifungal Screening (Agar Dilution Method)
This protocol is a standard method for assessing the fungicidal activity of new compounds against a panel of plant pathogenic fungi.[4][6]
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Cultures of relevant plant pathogenic fungi (e.g., Rhizoctonia solani, Gibberella zeae, Exserohilum turcicum)[6]
-
Commercial fungicide (e.g., Carbendazim, Terbinafine) as a positive control[4][6]
-
Sterile petri dishes and other microbiology lab equipment
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions from the stock solution.
-
Add the appropriate volume of each dilution to molten PDA or SDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare a control plate with DMSO only and a positive control plate with the commercial fungicide.
-
Pour the amended agar into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a period sufficient for the fungus to grow across the control plate (typically 3-7 days).
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the inhibition data.
Potential Mechanism of Action
The precise mechanism of action for this compound has not been experimentally elucidated. However, research on related oxadiazole derivatives suggests potential targets in fungal cells.
-
Succinate Dehydrogenase (SDH) Inhibition: Some studies have proposed, through molecular docking, that 1,3,4-oxadiazole derivatives could bind to the active site of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[6] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
-
Thioredoxin Reductase (Trr1) Inhibition: Other research on 1,3,4-oxadiazoles has identified thioredoxin reductase as a potential target.[7] This enzyme is crucial for protecting the fungal cell against oxidative stress. Its inhibition would lead to an accumulation of reactive oxygen species and subsequent cellular damage.
Caption: Hypothesized mechanisms of antifungal action for 1,3,4-oxadiazole derivatives.
Data on Antifungal Activity of Related Compounds
Table 1: In Vitro Antifungal Activity of 5-Aryl-1,3,4-oxadiazole-2-thiols (Data adapted from Hasan et al., 2011)[4]
| Compound (5-substituent) | Test Fungi | Concentration (µg/mL) | Inhibition (%) |
| 4-Nitrophenyl | Aspergillus flavus | 200 | 25 |
| Mucor species | 200 | 38 | |
| Aspergillus niger | 200 | 29 | |
| Aspergillus fumigatus | 200 | 35 | |
| 4-Chlorophenyl | Aspergillus flavus | 200 | 22 |
| Mucor species | 200 | 45 | |
| Aspergillus niger | 200 | 33 | |
| Aspergillus fumigatus | 200 | 41 | |
| Phenyl | Aspergillus flavus | 200 | 19 |
| Mucor species | 200 | 32 | |
| Aspergillus niger | 200 | 25 | |
| Aspergillus fumigatus | 200 | 30 | |
| Terbinafine (Standard) | All tested fungi | 200 | >90 |
Table 2: EC₅₀ Values of 1,3,4-Oxadiazole Derivatives Against Maize Pathogens (Data adapted from a study on different 1,3,4-oxadiazole derivatives, not 2-thiols)[6]
| Compound ID | Rhizoctonia solani (µg/mL) | Gibberella zeae (µg/mL) | Exserohilum turcicum (µg/mL) |
| 4k | >200 | >200 | 50.48 |
| 5e | 105.11 | 101.98 | 47.56 |
| 5k | 60.12 | 64.32 | 32.25 |
| Carbendazim (Standard) | 1.98 | 1.87 | 102.83 |
Note: The compounds in Table 2 are 2,5-disubstituted-1,3,4-oxadiazoles and serve to illustrate the potential of the oxadiazole core against agricultural pathogens.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for a novel agricultural fungicide. The synthetic route is well-established for analogous compounds and can be readily adapted. The primary research gap is the lack of specific biological data for this compound.
Recommendations for future research:
-
Synthesize and characterize this compound following the outlined protocol.
-
Conduct in vitro antifungal screening against a broad panel of economically important plant pathogenic fungi.
-
For promising in vitro results, proceed to in vivo testing on infected plants to evaluate its efficacy under greenhouse and field conditions.
-
Investigate the mechanism of action through enzymatic assays (e.g., SDH, Trr1) and observation of morphological changes in treated fungi via electron microscopy.
-
Explore structure-activity relationships by synthesizing other 5-alkyl-1,3,4-oxadiazole-2-thiols to optimize antifungal potency.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijari.org [ijari.org]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 7. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of 5-Ethyl-1,3,4-oxadiazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Ethyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound belonging to the oxadiazole class, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein or enzyme. This in silico approach is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
These application notes provide a detailed protocol for the molecular docking of this compound with several potential target enzymes implicated in various diseases. The target enzymes discussed include B-cell lymphoma 2 (Bcl-2), Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and Cyclooxygenase-2 (COX-2).
Target Enzymes of Interest
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is a key regulator of programmed cell death. Its overexpression is implicated in the survival of cancer cells, making it a prime target for anticancer drug development.[3][4] Molecular docking studies on 1,3,4-oxadiazole-2-thiol derivatives have been conducted with Bcl-2 to evaluate their potential as anticancer agents.[5][6]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers, and its kinase domain is a major target for cancer therapy.[7][8]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[9][10]
Quantitative Data Summary
The following table summarizes representative molecular docking data for 1,3,4-oxadiazole derivatives with the target enzymes. It is important to note that this data is for structurally related compounds and serves as a reference for the potential binding affinity of this compound.
| Target Enzyme | PDB ID | Ligand (Oxadiazole Derivative) | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Bcl-2 | 2O2F | (E)-5-(heptadec-8-enyl)-1,3,4-oxadiazole-2-thiol | - | Not Specified | [5][6] |
| EGFR Tyrosine Kinase | 1M17 | 2,5-disubstituted 1,3,4-oxadiazole derivative (IIe) | -7.89 | Gln767, Met769, Thr766 | [7] |
| COX-2 | 5KIR | N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide derivative (2e) | -14.46 | Tyr1457 | [9] |
| DNA Gyrase | Not Specified | 1,3,4-oxadiazole bearing 3,4-dihydropyrimidine | -7.74 to -6.53 | Not Specified | [11] |
| GABA-A Receptor | 4COF | Various 1,3,4-oxadiazole derivatives | -66.34 to -102.65 (MolDock Score) | Not Specified | [8] |
Experimental Protocols
This section provides a detailed, generalized protocol for performing molecular docking of this compound with a target enzyme using AutoDock, a widely used open-source docking software.[9]
Protocol: Molecular Docking using AutoDock
1. Preparation of the Target Protein (Receptor):
-
Retrieve Protein Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB) (e.g., Bcl-2: 2O2F, EGFR: 1M17, COX-2: 5KIR).
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization tool such as AutoDockTools (ADT), UCSF Chimera, or PyMOL.
-
Remove all non-essential molecules, including water, co-factors, and existing ligands from the crystal structure.
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared receptor in the PDBQT file format (e.g., receptor.pdbqt). This format includes atomic charges and atom types required by AutoDock.[9]
-
2. Preparation of the Ligand (this compound):
-
Obtain Ligand Structure: The 3D structure of this compound can be drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem.
-
Prepare the Ligand:
-
Open the ligand file in ADT.
-
Add Gasteiger charges to the ligand atoms.
-
Merge non-polar hydrogens.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).[9]
-
3. Grid Parameter File Generation:
-
Define the Binding Site: The binding site is typically defined as a grid box centered around the active site of the enzyme. The active site can be identified from the co-crystallized ligand in the original PDB file or from published literature.
-
Generate the Grid Parameter File (.gpf):
-
In ADT, load the prepared receptor (receptor.pdbqt).
-
Open the Grid module and set the grid box parameters (center coordinates and dimensions in x, y, and z). The grid box should be large enough to encompass the entire binding pocket.
-
Set the grid spacing (typically 0.375 Å).
-
Save the grid parameter file (e.g., grid.gpf).
-
4. Running AutoGrid:
-
Execute AutoGrid: Use the command line to run AutoGrid with the generated grid parameter file as input. This will generate several map files that store the grid-based energy calculations for different atom types.
5. Docking Parameter File Generation:
-
Generate the Docking Parameter File (.dpf):
-
In ADT, load the prepared receptor and ligand PDBQT files.
-
Set the docking parameters, including the genetic algorithm parameters (number of GA runs, population size, number of evaluations, etc.).
-
Save the docking parameter file (e.g., docking.dpf).
-
6. Running AutoDock:
-
Execute AutoDock: Use the command line to run AutoDock with the generated docking parameter file as input. This will perform the docking simulation.
7. Analysis of Results:
-
Analyze the Docking Log File (.dlg): The output log file contains information about the different docked conformations (poses), their binding energies, and inhibition constants (Ki).
-
Visualize Docking Results: Use ADT, UCSF Chimera, or PyMOL to visualize the docked poses of the ligand within the binding site of the receptor. This allows for the analysis of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme.[9]
Visualizations
Caption: A generalized workflow for molecular docking using AutoDock.
Caption: Potential interactions of the ligand with target enzymes and their pathways.
References
- 1. isfcppharmaspire.com [isfcppharmaspire.com]
- 2. kfc.upol.cz [kfc.upol.cz]
- 3. Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research-nexus.net [research-nexus.net]
- 7. static.igem.wiki [static.igem.wiki]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) in Corrosion Inhibition Studies of Oxadiazoles
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for utilizing Electrochemical Impedance Spectroscopy (EIS) as a powerful technique to evaluate the corrosion inhibition properties of oxadiazole derivatives. Oxadiazoles are a class of heterocyclic compounds that have garnered significant interest as effective corrosion inhibitors for various metals and alloys in aggressive acidic and saline environments.
Introduction to Oxadiazoles as Corrosion Inhibitors
Oxadiazole derivatives are recognized for their excellent corrosion inhibition capabilities, which are attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in their molecular structure.[1][2][3] These features facilitate the adsorption of the oxadiazole molecules onto the metal surface, forming a protective barrier that impedes the corrosion process.[4][5] This adsorption can be either physisorption, chemisorption, or a combination of both, and often follows the Langmuir adsorption isotherm.[3][6][7] Studies have shown that oxadiazoles act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process.[6][8]
Principle of Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides detailed information about the kinetics of electrochemical processes and the properties of the electrode/electrolyte interface.[9][10] By applying a small amplitude AC voltage signal over a wide range of frequencies, the impedance of the system is measured.[11][12] The resulting impedance data, often represented as Nyquist and Bode plots, can be fitted to an equivalent electrical circuit (EEC) model to extract key parameters related to corrosion.[9][13]
For corrosion studies, the most important parameters obtained from EIS are:
-
Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value indicates a lower corrosion rate and better inhibition performance.
-
Double-Layer Capacitance (Cdl): This represents the capacitance of the electrical double layer at the metal/electrolyte interface. A decrease in Cdl upon addition of an inhibitor suggests the adsorption of inhibitor molecules, which displaces water molecules and reduces the local dielectric constant.[14]
The inhibition efficiency (%IE) can be calculated from the Rct values using the following equation:
%IE = [(Rct_inh - Rct_blank) / Rct_inh] x 100
Where:
-
Rct_inh is the charge transfer resistance in the presence of the inhibitor.
-
Rct_blank is the charge transfer resistance in the absence of the inhibitor.
Experimental Protocol for EIS Corrosion Inhibition Studies
This protocol outlines the key steps for evaluating the corrosion inhibition performance of oxadiazole derivatives using EIS.
Materials and Equipment
-
Working Electrode: Mild steel, copper, or other metal/alloy of interest. The electrode should have a defined surface area.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[12]
-
Electrochemical Cell: A standard three-electrode glass cell.[15][16]
-
Potentiostat/Galvanostat with EIS capability: (e.g., Gamry, PAR, Solartron).[15][16]
-
Corrosive Medium: e.g., 1 M HCl, 0.5 M H₂SO₄, or 3.5% NaCl solution.[6][16]
-
Oxadiazole Inhibitor: Synthesized and characterized oxadiazole derivatives dissolved in the corrosive medium at various concentrations (e.g., 100 ppm to 500 ppm).[6][7]
-
Polishing materials: Abrasive papers of different grades, polishing alumina, and distilled water for electrode preparation.
Experimental Procedure
-
Working Electrode Preparation:
-
Mechanically polish the working electrode surface with successive grades of abrasive paper.
-
Rinse with distilled water and then degrease with a suitable solvent like ethanol or acetone.[16]
-
Dry the electrode and immediately immerse it into the electrochemical cell.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the corrosive medium (blank solution).
-
For inhibited systems, add the desired concentration of the oxadiazole inhibitor to the corrosive medium.
-
-
EIS Measurement:
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until a steady state is reached (typically 30-60 minutes).[16]
-
Perform the EIS measurement at the OCP.
-
Apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.[12][14]
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Propose an appropriate equivalent electrical circuit (EEC) model to fit the experimental data. A common model for corrosion systems includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) to account for the non-ideal capacitive behavior of the double layer.
-
Extract the values of Rct and Cdl from the fitted data.
-
Calculate the inhibition efficiency (%IE) for each inhibitor concentration.
-
Data Presentation
The quantitative data obtained from EIS studies of various oxadiazole derivatives are summarized in the tables below for easy comparison.
Table 1: EIS Parameters for Oxadiazole Derivatives on Mild Steel in 1M HCl
| Inhibitor | Concentration (ppm) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%IE) | Reference |
| Blank | - | 45.3 | 120.5 | - | [6] |
| 5-(phenoxymethyl)-1,3,4-oxadiazole-2(3H)-thione (PMOT) | 300 | 358.2 | 45.8 | 88.93 | [6] |
| 5-benzyl-1,3,4-oxadiazole-2(3H)-thione (BOT) | 300 | 283.4 | 55.2 | 85.99 | [6] |
| 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (MTPO) | 500 | - | - | 99.05 | [7] |
Table 2: EIS Parameters for 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT) on Copper in 3.5% NaCl
| Concentration (mM) | Rct (kΩ cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%IE) | Reference |
| 0 (Blank) | 1.8 | 35.7 | - | [16] |
| 0.25 | 150.4 | 10.2 | 98.8 | [16] |
| 0.5 | 285.7 | 8.5 | 99.4 | [16] |
| 1.0 | 450.2 | 7.1 | 99.6 | [16] |
| 1.5 | 480.5 | 6.8 | 99.6 | [16] |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition by oxadiazoles.
Caption: Experimental workflow for EIS corrosion inhibition studies.
Caption: Proposed mechanism of corrosion inhibition by oxadiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. Experimental and computational studies on the corrosion inhibition potential of a novel synthesized thiophene and pyridine-based 1,3,4-oxadiazole hybrid against mild steel corrosion in 1 N HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijcsi.pro [ijcsi.pro]
- 10. mdpi.com [mdpi.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. riull.ull.es [riull.ull.es]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Ethyl-1,3,4-oxadiazole-2-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and effective method for synthesizing this compound is a one-pot reaction involving the cyclization of propionyl hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide, in an alcoholic solvent. The reaction is followed by acidification to precipitate the final product.[1][2]
Q2: What are the key starting materials and reagents for this synthesis?
The essential starting materials and reagents are:
-
Propionyl hydrazide
-
Carbon disulfide (CS₂)
-
A base, most commonly potassium hydroxide (KOH)
-
An alcoholic solvent, such as absolute ethanol or methanol
-
An acid for workup, typically hydrochloric acid (HCl)
Q3: What is the expected yield for this synthesis?
Yields for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols can vary significantly depending on the specific substrate and reaction conditions. However, with optimized conditions, yields can range from 65% to over 90%.
Q4: Is this compound prone to tautomerism?
Yes, this compound exhibits thiol-thione tautomerism. It can exist in both the thiol (-SH) and thione (C=S) forms. The thione form is generally more stable.[2] Spectroscopic analysis, such as ¹H-NMR, will typically show a broad singlet corresponding to the N-H proton of the thione tautomer at a downfield chemical shift.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Loss of product during workup: The product may be partially soluble in the aqueous layer, especially if the volume of water is large. 3. Sub-optimal reaction conditions: The choice of base, solvent, or temperature may not be ideal. | 1. Increase reaction time and/or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider refluxing for a longer duration (e.g., 8-12 hours). 2. Minimize the amount of water used during workup: After acidification, cool the mixture in an ice bath to maximize precipitation. If the product remains in solution, attempt extraction with a suitable organic solvent like ethyl acetate. 3. Optimize reaction conditions: Refer to the Data Presentation section below for the impact of different conditions on yield. Consider using a stronger base or a co-solvent like DMF to improve solubility. |
| Oily Product Instead of a Solid Precipitate | 1. Presence of impurities: Unreacted starting materials or side products can prevent crystallization. 2. Low melting point of the product: this compound may have a relatively low melting point, making it prone to oiling out, especially if impurities are present. | 1. Purification: Attempt to purify the oily product. Dissolve the oil in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) and try to induce crystallization by adding a non-polar solvent (e.g., hexane, petroleum ether) dropwise until turbidity is observed, then cool. Scratching the inside of the flask with a glass rod can also initiate crystallization. 2. Trituration: Add a non-polar solvent like hexane or diethyl ether to the oil and stir vigorously. This can sometimes induce solidification by washing away impurities. |
| Difficulty in Product Purification | 1. Co-precipitation of inorganic salts: Salts can be trapped within the product during precipitation. 2. Presence of colored impurities: Side reactions can lead to the formation of colored byproducts. | 1. Thorough washing: After filtration, wash the crude product thoroughly with cold distilled water to remove any inorganic salts. A final wash with a non-polar solvent like diethyl ether can help remove organic impurities. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system. Ethanol-water or ethyl acetate-hexane mixtures are often effective. The use of activated charcoal during recrystallization can help remove colored impurities. |
| Reaction Stalls or Proceeds Very Slowly | 1. Insufficient base: The base may have been consumed by atmospheric CO₂ or may not be strong enough to drive the reaction to completion. 2. Poor solubility of intermediates: The intermediate potassium salt may not be fully soluble in the reaction medium. | 1. Use fresh, high-quality base: Ensure the potassium hydroxide is not old and has been stored properly. Consider using a slight excess of the base. 2. Add a co-solvent: Adding a small amount of a co-solvent like Dimethylformamide (DMF) can help to dissolve the reaction intermediates and accelerate the reaction. |
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of 5-substituted-1,3,4-oxadiazole-2-thiols, providing a basis for optimizing the synthesis of the 5-ethyl analogue.
| Parameter | Variation | Effect on Yield | Remarks |
| Base | KOH | Generally provides good to excellent yields. | The most commonly used and cost-effective base. |
| NaOH | Can be used as an alternative to KOH with similar results. | ||
| Na₂CO₃ | May result in lower yields due to its weaker basicity. | Longer reaction times may be required. | |
| Solvent | Ethanol | Excellent solvent for this reaction, often used as the standard. | Provides good solubility for reactants and intermediates. |
| Methanol | Can also be used effectively. | Similar polarity to ethanol. | |
| DMF (as co-solvent) | Can increase the reaction rate and yield by improving the solubility of intermediates. | Particularly useful if the reaction is sluggish. | |
| Temperature | Room Temperature | The reaction is often very slow at room temperature, leading to low yields. | Not recommended for efficient synthesis. |
| Reflux | Significantly increases the reaction rate and is the most common condition. | Optimal for driving the reaction to completion. | |
| Reaction Time | 2-4 hours | May be insufficient for complete conversion, resulting in lower yields. | |
| 8-12 hours | Generally sufficient for the reaction to go to completion. | Monitor by TLC to determine the optimal time. |
Experimental Protocols
Synthesis of Propionyl Hydrazide (Intermediate)
-
To a solution of ethyl propionate (1 mole) in ethanol (200 mL), add hydrazine hydrate (1.2 moles).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, distill off the excess ethanol under reduced pressure.
-
Cool the residue in an ice bath to obtain a solid precipitate.
-
Filter the solid, wash with cold diethyl ether, and dry to obtain propionyl hydrazide.
Synthesis of this compound
-
Dissolve propionyl hydrazide (0.1 mole) in absolute ethanol (150 mL) in a round-bottom flask.
-
Add potassium hydroxide (0.15 mole) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (0.12 mole) dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then reflux for 8-10 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in cold water (200 mL) and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify to a pH of 5-6 with dilute hydrochloric acid.
-
A white precipitate of this compound will form.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
Mandatory Visualizations
References
Purification challenges for 5-substituted-1,3,4-oxadiazole-2-thiols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-substituted-1,3,4-oxadiazole-2-thiols. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this important class of heterocyclic compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experimental work.
Issue 1: Low Yield After Purification
Q: I've completed the synthesis and purification by recrystallization, but my final yield is significantly lower than expected. What are the potential causes and solutions?
A: Low yields are a common issue. Consider the following troubleshooting steps:
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Incomplete Reaction: The initial cyclization reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid hydrazide spot is no longer visible.[1]
-
Improper pH during Acidification: The precipitation of the thiol is pH-dependent. After the reaction with carbon disulfide and KOH, the product exists as a potassium salt. Acidification is crucial to protonate the thiol and cause precipitation. Ensure the pH is distinctly acidic (pH 2-3) by adding acid dropwise while stirring vigorously.[2] Over-acidification is generally not an issue, but insufficient acidification will leave the product dissolved as its salt.
-
Product Loss in Mother Liquor: The compound may have significant solubility in the recrystallization solvent, leading to loss in the mother liquor.
-
Solution 1: Cool the recrystallization flask in an ice bath for an extended period to maximize crystal formation before filtration.
-
Solution 2: Reduce the volume of the mother liquor and cool it again to recover a second crop of crystals.
-
Solution 3: Re-evaluate your recrystallization solvent. A solvent system where the compound is soluble when hot but poorly soluble when cold is ideal. Ethanol is commonly used.[2]
-
-
Premature Precipitation: During the workup, pouring the reaction mixture into ice water can sometimes cause the product to "crash out" as an amorphous solid, which may be harder to purify and handle, potentially trapping impurities. Ensure vigorous stirring during precipitation.
Issue 2: Persistent Impurities on TLC/NMR
Q: My TLC plate shows multiple spots even after recrystallization, and the ¹H NMR spectrum has unexpected peaks. What are these impurities and how can I remove them?
A: The identity of impurities depends on the reaction pathway. The most common synthesis involves reacting an acid hydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH).[3][4]
-
Likely Impurities:
-
Unreacted Acid Hydrazide: The starting material is a common impurity if the reaction is incomplete.
-
Potassium Dithiocarbazate Intermediate: The salt formed from the hydrazide, KOH, and CS₂ may not have fully cyclized. This is often water-soluble and should be removed during the aqueous workup.
-
Side Products: Depending on the reaction conditions and the nature of the 5-substituent, side reactions can occur.
-
-
Troubleshooting Steps:
-
TLC Co-spotting: Run a TLC plate spotting your purified product, the starting acid hydrazide, and a co-spot (both product and starting material in the same lane). This will confirm if one of the impurity spots corresponds to your starting material.
-
Improved Recrystallization: Perform a second, more careful recrystallization. Ensure the crude product is fully dissolved in the minimum amount of hot solvent, then allow it to cool slowly for better crystal formation and impurity exclusion.
-
Column Chromatography: If recrystallization fails, column chromatography is an effective alternative.[5] A common mobile phase is a gradient of ethyl acetate in hexane. The optimal ratio will depend on the polarity of your specific compound.
-
Aqueous Wash: Before recrystallization, ensure the crude product is thoroughly washed with water to remove any inorganic salts or water-soluble intermediates.
-
Issue 3: Product Decomposition
Q: My product appears to be degrading, indicated by a color change or streaking on the TLC plate during workup or purification. How can I prevent this?
A: While 1,3,4-oxadiazoles are generally stable, the thiol group can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of certain reagents.
-
Avoid Excessive Heat: Do not use excessively high temperatures when refluxing the reaction or during recrystallization. If using a high-boiling point solvent for recrystallization, consider switching to a lower-boiling one or using a rotary evaporator to remove solvent at a reduced pressure and temperature.
-
Atmosphere: For particularly sensitive substrates, performing the reaction and workup under an inert atmosphere (like nitrogen or argon) can prevent air oxidation of the thiol group.
-
Purification Method: If you suspect thermal decomposition, avoid purification methods that require heat. Opt for column chromatography at room temperature.[6]
Issue 4: Complex NMR Spectrum (Potential Tautomers)
Q: The ¹H or ¹³C NMR spectrum of my purified compound is more complex than expected, showing duplicate peaks. Could this be due to tautomerism?
A: Yes, this is a very common characteristic of this class of compounds. 5-substituted-1,3,4-oxadiazole-2-thiols can exist in equilibrium with their thione tautomer.[4][7][8] In most cases, the thione form is the predominant species.[9]
-
Thiol-Thione Tautomerism: The equilibrium between the thiol (-SH) form and the thione (C=S, N-H) form can lead to a mixture in solution, resulting in a complex NMR spectrum.
-
Confirmation:
-
¹H NMR: Look for a broad peak for the -SH proton (often >10 ppm) and a separate, also broad, peak for the N-H proton of the thione form.[2]
-
¹³C NMR: The carbon at the 2-position of the ring will have a distinct chemical shift depending on the tautomer. The thione (C=S) carbon typically appears far downfield, around 177-181 ppm.[2]
-
Solvent Effects: The tautomeric equilibrium can be influenced by the NMR solvent. Try acquiring spectra in different solvents (e.g., DMSO-d₆ vs. CDCl₃) to see if the ratio of peaks changes.
-
-
Purification: Separating tautomers is generally not feasible as they are in dynamic equilibrium. The characterization data should be reported for the mixture, with an acknowledgment of the tautomerism.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for 5-substituted-1,3,4-oxadiazole-2-thiols? A1: The most widely used method involves the reaction of an aromatic or aliphatic acid hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide in an alcoholic solvent. The reaction mixture is heated to facilitate the cyclization, followed by acidification of the resulting potassium salt to precipitate the final product.[3][4]
Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most effective method.[1] Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting acid hydrazide and the appearance of the product spot.
Q3: What are the key spectroscopic features to confirm the structure of my product? A3:
-
FTIR (KBr, νₘₐₓ, cm⁻¹): Look for a characteristic S-H stretching band around 2500-2600 cm⁻¹, a C=N stretching band around 1530-1580 cm⁻¹, and a C-O-C stretching band for the oxadiazole ring.[2]
-
¹H NMR (DMSO-d₆, δ, ppm): A key signal is the labile proton of the SH group, which often appears as a broad singlet at a very downfield chemical shift (e.g., 12-15 ppm).[2] Aromatic and aliphatic protons from the 5-substituent will appear in their expected regions.
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¹³C NMR (DMSO-d₆, δ, ppm): Two characteristic peaks for the oxadiazole ring are the C5 carbon (attached to the substituent), typically around 159-165 ppm, and the C2 carbon (the thione C=S), which is significantly downfield around 177-181 ppm.[2]
-
Mass Spectrometry: The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed, corresponding to the calculated molecular weight of the target compound.[2]
Q4: Is it necessary to use anhydrous solvents for the synthesis? A4: While the initial reaction is often performed in absolute ethanol, the presence of small amounts of water is generally tolerated as potassium hydroxide is used in the reaction. However, for sensitive substrates or to ensure reproducibility, using dry solvents is good practice.
Data Presentation
Table 1: Physical and Spectral Data for Example 5-Substituted-1,3,4-oxadiazole-2-thiols [2]
| 5-Substituent | Yield (%) | M.P. (°C) | FTIR (S-H, cm⁻¹) | ¹H NMR (SH, ppm) | ¹³C NMR (C=S, ppm) |
| 4-Nitrophenyl | 78 | 210-212 | 2570 | 15.0 | 178.21 |
| 3-Nitrophenyl | 75 | 201-203 | 2569 | 12.35 | 181.33 |
| 4-Methoxybenzyl | 72 | 142-144 | 2523 | 12.48 | 177.64 |
Experimental Protocols
Protocol 1: General Synthesis and Recrystallization [2]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted acid hydrazide (1.0 eq) and potassium hydroxide (1.1 eq) in absolute ethanol.
-
Addition of CS₂: Add carbon disulfide (1.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of water. Pour the aqueous solution into a beaker containing crushed ice and stir.
-
Acidification: Slowly add 4N hydrochloric acid (HCl) dropwise to the solution while stirring until the pH reaches 2-3. A solid precipitate should form.
-
Filtration: Filter the solid product using a Büchner funnel, and wash it thoroughly with cold distilled water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. Filter the purified crystals and dry them.
Protocol 2: Purification by Column Chromatography [5]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (SiO₂) by dissolving the compound in a suitable solvent (like acetone or ethyl acetate), adding the silica gel, and then removing the solvent under vacuum.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, non-polar mobile phase (e.g., 100% hexane).
-
Loading: Carefully add the dried silica-adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
Caption: General workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.
Caption: Thiol-thione tautomeric equilibrium in 1,3,4-oxadiazole-2-thiol systems.
Caption: Decision tree for troubleshooting an impure product based on TLC analysis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. jchemrev.com [jchemrev.com]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecules | Free Full-Text | 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism | Notes [mdpi.com]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclization of Acylthiosemicarbazides
Welcome to the technical support center for the cyclization of acylthiosemicarbazides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization of acylthiosemicarbazides to form various heterocyclic compounds such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Reaction Conditions for the Desired Heterocycle | The choice of reaction medium is critical for directing the cyclization pathway. For the synthesis of 1,2,4-triazoles, alkaline conditions (e.g., NaOH or NaOEt) are generally required.[1][2] Conversely, the formation of 1,3,4-thiadiazoles is typically favored in acidic media (e.g., concentrated H₂SO₄, PPA, or HCl).[3] For 1,3,4-oxadiazoles, oxidative cyclization is often employed.[4] |
| Inappropriate Reagent | The selection of the cyclizing agent is crucial. For oxidative cyclization to 1,3,4-oxadiazoles, oxidants like potassium iodate (KIO₃) in water or iodine (I₂) in the presence of a base are effective.[4][5] Dehydrating agents are also used. For 1,3,4-thiadiazoles, strong acids not only catalyze the reaction but also act as dehydrating agents.[3] For 1,2,4-triazoles, a base is typically sufficient to induce cyclization.[1][2] |
| Suboptimal Temperature or Reaction Time | Reaction kinetics are sensitive to temperature. For KIO₃-mediated oxadiazole synthesis, heating at 60°C for a few hours has been reported to give good yields.[4] Alkaline cyclization to triazoles may require refluxing for several hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Poor Quality of Starting Acylthiosemicarbazide | Ensure the purity of the starting acylthiosemicarbazide. Impurities can interfere with the reaction. Recrystallize the starting material if necessary. |
| Decomposition of Product | Some heterocyclic products may be unstable under the reaction conditions. For instance, prolonged heating at high temperatures can lead to decomposition.[4] Once the reaction is complete, as indicated by TLC, proceed with the work-up without delay. |
Issue 2: Formation of an Undesired Heterocycle
| Potential Cause | Troubleshooting Suggestion |
| Incorrect pH of the Reaction Medium | The most common reason for obtaining an undesired heterocycle is the wrong pH. As a general rule, alkaline conditions favor 1,2,4-triazole formation, while acidic conditions lead to 1,3,4-thiadiazoles.[1][3] Carefully control the pH of your reaction mixture. |
| Influence of Substituents | The electronic nature of the substituents on the acylthiosemicarbazide can influence the cyclization pathway.[3] For example, certain substituents might favor one cyclization pathway over another, even under seemingly appropriate conditions. A thorough literature search for similar substituted systems is recommended. |
| Ambiguous Reagent | Some reagents can lead to a mixture of products. Carefully review the literature to understand the selectivity of your chosen cyclizing agent. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Formation of Side Products | Side reactions can lead to a complex mixture of products, making purification challenging. Common side products can include unreacted starting material, hydrolyzed intermediates, or other heterocyclic systems. Optimize the reaction conditions to minimize side product formation. |
| Inappropriate Purification Technique | Column chromatography is a common method for purifying these heterocyclic compounds. The choice of solvent system for elution is critical and should be determined by TLC analysis. Recrystallization from a suitable solvent can also be an effective purification method. |
| Product Solubility Issues | The product may be sparingly soluble in common organic solvents. Try a range of solvents or solvent mixtures for extraction and chromatography. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the correct reaction conditions to synthesize a specific heterocycle (1,3,4-oxadiazole, 1,3,4-thiadiazole, or 1,2,4-triazole)?
A1: The choice of reaction conditions is the primary determinant of the cyclization product. Here is a general guide:
-
1,3,4-Oxadiazoles: Typically formed under oxidative conditions. Common reagents include potassium iodate (KIO₃) in water, or iodine (I₂) with a base like sodium hydroxide.[4][5]
-
1,3,4-Thiadiazoles: Generally synthesized under acidic conditions using strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or hydrochloric acid.[3]
-
1,2,4-Triazoles (specifically 1,2,4-triazole-3-thiones): Formed under alkaline conditions, for example, by refluxing the acylthiosemicarbazide in an aqueous solution of sodium hydroxide.[1][2]
Q2: What is the role of substituents on the acylthiosemicarbazide in the cyclization reaction?
A2: Substituents can have a significant impact on both the reaction rate and the cyclization pathway.[3] Electron-withdrawing groups on the acyl moiety can facilitate nucleophilic attack during cyclization, potentially increasing the reaction rate. Conversely, bulky substituents may introduce steric hindrance. The electronic and steric properties of substituents can also influence the regioselectivity of cyclization, particularly in cases where multiple cyclization pathways are possible.[6]
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, you can try the following:
-
Increase the temperature: Gently heating the reaction mixture can significantly speed up the reaction. However, be cautious of potential product decomposition at very high temperatures.[4]
-
Use a more efficient catalyst/reagent: For example, stronger acids can accelerate the formation of 1,3,4-thiadiazoles.
-
Check the solvent: The choice of solvent can influence reaction rates. A solvent that fully dissolves the reactants will generally lead to a faster reaction.
Q4: I have a mixture of products. How can I improve the selectivity of my reaction?
A4: To improve selectivity:
-
Strictly control the pH: As mentioned, pH is a key factor in determining the product. Use a buffer if necessary to maintain a constant pH.
-
Choose a more selective reagent: Some cyclizing agents are known to be more selective than others. A literature review for your specific system is advisable.
-
Modify the reaction temperature: In some cases, lower temperatures can favor the formation of a specific isomer.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the cyclization of acylthiosemicarbazides.
Table 1: Synthesis of 2-Acylamino-1,3,4-oxadiazoles using KIO₃ [4]
| Entry | Acylthiosemicarbazide Substituent (R) | Reaction Time (h) | Yield (%) |
| 1 | C₆H₅ | 2 | 92 |
| 2 | 4-ClC₆H₄ | 2 | 95 |
| 3 | 4-NO₂C₆H₄ | 1.5 | 98 |
| 4 | 2-CH₃C₆H₄ | 2 | 85 |
| 5 | CH₃ | 2 | 65 |
Table 2: Synthesis of 1,2,4-Triazole-3-thiones under Alkaline Conditions [2]
| Entry | Acylthiosemicarbazide Substituent (R) | Base | Reaction Time (h) | Yield (%) |
| 1 | 4-(4-H-phenylsulfonyl)phenyl | 8% NaOH | 4 | 85 |
| 2 | 4-(4-Cl-phenylsulfonyl)phenyl | 8% NaOH | 4 | 82 |
| 3 | 4-(4-Br-phenylsulfonyl)phenyl | 8% NaOH | 4 | 83 |
Table 3: Synthesis of 1,3,4-Thiadiazoles under Acidic Conditions [3]
| Entry | Acylthiosemicarbazide Substituent | Acid | Product | Yield (%) |
| 1 | (5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl | Conc. H₂SO₄ | 2-((5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)-5-(phenylamino)-1,3,4-thiadiazole | Not specified |
| 2 | (5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl | Conc. H₂SO₄ | 2-((5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)-5-(phenylamino)-1,3,4-thiadiazole | Not specified |
| 3 | (5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl | Conc. H₂SO₄ | 2-((5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)-5-(phenylamino)-1,3,4-thiadiazole | Not specified |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Acylamino-1,3,4-oxadiazoles via Oxidative Cyclization with KIO₃ [4]
-
To a solution of the acylthiosemicarbazide (1.0 mmol) in water (5 mL), add potassium iodate (KIO₃) (1.5 mmol).
-
Heat the reaction mixture at 60°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then dry it under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for the Synthesis of 1,2,4-Triazole-3-thiones via Alkaline Cyclization [2]
-
Dissolve the acylthiosemicarbazide (1.0 mmol) in an 8% aqueous solution of sodium hydroxide (10 mL).
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, acidify the solution to pH 5.5-6.0 with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure 1,2,4-triazole-3-thione.
Protocol 3: General Procedure for the Synthesis of 1,3,4-Thiadiazoles via Acid-Catalyzed Cyclization [3]
-
Carefully add the acylthiosemicarbazide (1.0 mmol) to an excess of cold, concentrated sulfuric acid with stirring.
-
Allow the reaction mixture to stand at room temperature for a specified time (monitor by TLC), or gently heat if necessary.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution).
-
Collect the precipitated product by filtration.
-
Wash the solid thoroughly with water and dry it.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of heterocyclic compounds from acylthiosemicarbazides.
References
- 1. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3,4-Oxadiazoles with Carbon Disulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazoles using carbon disulfide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols from acid hydrazides and carbon disulfide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of 1,3,4-Oxadiazole | Incomplete reaction or formation of intermediate. | Ensure the reaction is carried out under reflux conditions. Stirring the reactants at room temperature may only yield the potassium dithiocarbazinate intermediate.[1] |
| Insufficient base. | Use at least one equivalent of a suitable base, such as potassium hydroxide, to facilitate the formation of the potassium dithiocarbazinate salt. | |
| Inadequate reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reflux times can range from 6 to 24 hours.[1] | |
| Presence of Unreacted Acid Hydrazide | Insufficient amount of carbon disulfide or base. | Use a slight excess of carbon disulfide and ensure at least one equivalent of base is used. |
| Short reaction time. | Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. | |
| Formation of a Thiosemicarbazide Byproduct | Reaction temperature is too low. | The formation of the 1,3,4-oxadiazole ring requires cyclization under reflux. Lower temperatures may favor the formation of the thiosemicarbazide intermediate.[1] |
| Insufficient heating duration. | Ensure the reaction is refluxed for an adequate amount of time to allow for the cyclization of the thiosemicarbazide intermediate. | |
| Formation of a 1,2,4-Triazole-3-thiol Byproduct | The thiosemicarbazide intermediate undergoes cyclization to the triazole. | This side reaction can also be favored in a basic medium. Careful control of reaction time and temperature is crucial. If triazole formation is significant, consider alternative synthetic routes for the desired oxadiazole. |
| Difficulty in Product Isolation/Purification | Improper pH during workup. | The desired 5-substituted-1,3,4-oxadiazole-2-thiol is typically precipitated by acidifying the reaction mixture with an acid like hydrochloric acid. Ensure the pH is sufficiently acidic to cause precipitation. |
| Product is soluble in the recrystallization solvent. | Choose an appropriate solvent system for recrystallization. Ethanol or ethanol-water mixtures are commonly used.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols using carbon disulfide?
A1: The primary synthetic route involves the reaction of an acid hydrazide with carbon disulfide in a basic alcoholic solution, typically using potassium hydroxide in ethanol. The mixture is refluxed, and the product is subsequently precipitated by acidification.[3][4]
Q2: What are the most common side products in this synthesis?
A2: The most common side products are the corresponding substituted thiosemicarbazide and 4-substituted-5-aryl-1,2,4-triazole-3-thiol.
Q3: How can I minimize the formation of the thiosemicarbazide byproduct?
A3: The formation of the thiosemicarbazide is often a result of incomplete reaction. To favor the formation of the 1,3,4-oxadiazole, ensure the reaction is carried out under reflux conditions for a sufficient duration.[1] Stirring the reaction mixture at room temperature without reflux is a method used to intentionally synthesize the thiosemicarbazide intermediate.[1]
Q4: What conditions favor the formation of the 1,2,4-triazole-3-thiol byproduct?
A4: The 1,2,4-triazole-3-thiol can be formed from the cyclization of the thiosemicarbazide intermediate in an alkaline medium.[5] Prolonged reaction times under basic conditions might increase the likelihood of this side reaction.
Q5: What is the role of the base in this reaction?
A5: The base, typically potassium hydroxide, is crucial for deprotonating the acid hydrazide, allowing it to act as a nucleophile and attack the carbon of carbon disulfide. This leads to the formation of a potassium dithiocarbazinate salt, which is a key intermediate in the cyclization process.
Q6: How can I monitor the progress of the reaction?
A6: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting acid hydrazide, you can observe the disappearance of the starting material and the appearance of the product spot.
Experimental Protocols
Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Acid hydrazide (1 equivalent)
-
Potassium hydroxide (1 equivalent)
-
Carbon disulfide (2 equivalents)
-
Absolute ethanol
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve the acid hydrazide and potassium hydroxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add carbon disulfide dropwise to the solution with stirring.
-
Heat the mixture to reflux and maintain reflux for 6-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).[2]
Visualizations
Caption: Main synthetic pathway for 1,3,4-oxadiazoles.
Caption: Formation of common side products.
References
Solubility issues of 5-Ethyl-1,3,4-oxadiazole-2-thiol in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Ethyl-1,3,4-oxadiazole-2-thiol in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for biological assays?
A1: Based on studies of structurally similar 5-substituted-1,3,4-oxadiazole-2-thiols, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions. These compounds are often sparingly soluble in aqueous solutions alone.
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects, while some robust cell lines may tolerate up to 1%.[1][2] However, it is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay duration.[3][4][5] For sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[2][4]
Q3: My compound precipitates when I add it to the cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: Your compound may be exceeding its solubility limit in the final assay medium. Try using a lower final concentration.
-
Optimize the dilution method: When diluting your DMSO stock solution into the aqueous medium, add the stock solution dropwise while gently vortexing the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the medium: Adding the compound to a pre-warmed medium (e.g., at 37°C) can sometimes improve solubility.
-
Use a serum-containing medium for initial dissolution: If your final assay conditions permit, diluting the compound in a medium containing a low percentage of serum before further dilution might help to stabilize the compound, as serum proteins can sometimes aid in the solubilization of hydrophobic molecules.
Q4: Are there any known biological targets or signaling pathways affected by this compound?
A4: While specific targets for this compound are not extensively documented, the broader class of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives has been shown to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, and antioxidant effects.[6][7][8][9][10][11][12] Notably, a class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids has been identified as potent inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway, which is involved in processes like cell proliferation, migration, and fibrosis.[9]
Troubleshooting Guide: Compound Precipitation in Biological Assays
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media | The compound's solubility limit in the final aqueous solution is exceeded. | - Lower the final concentration of the compound in the assay. - Increase the final percentage of DMSO, ensuring it remains within the tolerated limit for your cells (perform a vehicle control). - Prepare an intermediate dilution in a co-solvent system (e.g., DMSO/Ethanol mixture) before final dilution in the aqueous medium. |
| Cloudiness or precipitate formation in the stock solution (in DMSO) | The compound has low solubility even in DMSO at the desired concentration, or the DMSO has absorbed water. | - Gently warm the stock solution (e.g., in a 37°C water bath) and vortex to aid dissolution. - Use fresh, anhydrous DMSO. - Prepare a more dilute stock solution. |
| Precipitation observed in the assay plate over time | The compound is unstable in the assay medium or is interacting with components of the medium or plate. | - Reduce the incubation time of the assay if experimentally feasible. - Assess the compatibility of the compound with the plasticware being used. - Ensure the pH of the medium is stable, as pH changes can affect the solubility of ionizable compounds. |
| Inconsistent results or high variability between replicates | Micro-precipitation of the compound may be occurring, leading to inconsistent effective concentrations. | - Visually inspect the diluted compound solution under a microscope for any signs of precipitation before adding it to the cells. - Centrifuge the diluted compound solution at high speed and use the supernatant for the assay. - Sonication of the stock solution before dilution may help in breaking up small aggregates.[2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Solutions for Cell-Based Assays
This protocol provides a general guideline. It is essential to optimize the concentrations and conditions for your specific experimental setup.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh a small amount (e.g., 1-5 mg) of this compound powder into the tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound: ~144.18 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your assay.
-
Crucially, ensure the final concentration of DMSO in the well does not exceed the tolerated limit for your cells (typically ≤ 0.5%). For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of the 10 mM stock solution in the culture medium.
-
When diluting, add the DMSO stock solution to the pre-warmed culture medium dropwise while gently mixing to minimize precipitation.
-
-
Vehicle Control:
-
It is imperative to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your highest treatment concentration but without the compound. This will allow you to distinguish the effects of the compound from any effects of the solvent.
-
Quantitative Data Summary
| Solvent | General Solubility of 5-substituted-1,3,4-oxadiazole-2-thiols | Notes |
| Water / Aqueous Buffers | Poorly soluble to practically insoluble | The thiol group can be deprotonated at higher pH, which may slightly increase solubility, but overall aqueous solubility is low. |
| Dimethyl Sulfoxide (DMSO) | Generally soluble | The solvent of choice for preparing stock solutions for biological assays. |
| Ethanol | Soluble to moderately soluble | Often used as a solvent during the synthesis of these compounds.[5] |
| N,N-Dimethylformamide (DMF) | Generally soluble | Another common solvent used in the synthesis of oxadiazole derivatives.[12] |
Visualizations
Experimental Workflow for Addressing Solubility Issues
Caption: A workflow for preparing and troubleshooting solutions of this compound.
Postulated Signaling Pathway Inhibition
Caption: Postulated inhibition of the Rho/MRTF/SRF signaling pathway by oxadiazole derivatives.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole (EVT-5597530) [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Characterization of 1,3,4-Oxadiazole-2-thiols
Welcome to the technical support center for the characterization of 1,3,4-oxadiazole-2-thiol derivatives. This guide provides answers to frequently asked questions and troubleshooting advice for common challenges encountered during the synthesis and analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the characterization of 1,3,4-oxadiazole-2-thiols often problematic?
The primary challenge in characterizing these compounds is the existence of thiol-thione tautomerism.[1][2][3] The molecule can exist in two interconverting forms: the thiol form (A) and the thione form (B). In most cases, both in solution and in the solid state, the thione tautomer is the predominant and more stable form.[4][5][6] This equilibrium can lead to ambiguity in spectral interpretation if not properly understood.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting low bioactivity in newly synthesized oxadiazole derivatives
This guide is designed for researchers, scientists, and drug development professionals encountering low bioactivity with newly synthesized oxadiazole derivatives. It provides structured troubleshooting advice, frequently asked questions, and key experimental protocols to help identify and resolve common issues.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Synthesis & Structural Integrity
Q1: My synthesis yielded an unexpected product or isomer. How can I confirm the structure?
A1: Structural confirmation is critical. An incorrect structure, such as an unintended isomer (e.g., 1,2,4-oxadiazole instead of 1,3,4-oxadiazole), will have different physicochemical properties and biological activities.
-
Verification Steps:
-
Purification: Ensure your compound is highly pure. Use techniques like recrystallization or column chromatography to remove starting materials and side products.[1]
-
Spectroscopic Analysis: Use a combination of NMR (¹H, ¹³C), mass spectrometry (MS), and IR spectroscopy to confirm the final structure.[2][3][4]
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¹H & ¹³C NMR: Compare your spectra with literature values for similar oxadiazole cores. The chemical shifts of protons and carbons on and adjacent to the heterocyclic ring are characteristic.[2]
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HRMS: High-Resolution Mass Spectrometry will confirm the elemental composition and exact mass of your compound.[2][3]
-
-
Isomer Stability: Be aware that the 1,2,3-oxadiazole isomer is generally unstable, while the 1,3,4- and 1,2,4-isomers are more thermodynamically stable and common in drug discovery.[1][5][6][7]
-
Compound & Assay Execution
Q2: My compound won't dissolve in DMSO or precipitates when diluted into aqueous assay media. What should I do?
A2: Solubility is a major hurdle. Poor solubility can lead to inaccurate concentrations in your assay, causing artificially low or variable results.[8][9]
-
Troubleshooting Steps:
-
Check DMSO Quality: Use anhydrous, high-purity DMSO. Older bottles can absorb atmospheric moisture, which reduces the solubility of hydrophobic compounds.
-
Aid Dissolution: Gently warm the solution or use a sonicator to help dissolve the compound in the initial stock.
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Stepwise Dilution: When diluting the DMSO stock into aqueous media (like cell culture medium), do it in a stepwise manner. Avoid adding a small volume of concentrated DMSO directly into a large volume of aqueous buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell-based assays is low (typically <0.5%) to avoid solvent toxicity to the cells. Always include a vehicle control (media + same final DMSO concentration) in your experiment.
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Observe for Precipitation: After diluting into the final assay medium, visually inspect the solution (and wells in a plate) for any signs of compound precipitation. If precipitation occurs, the effective concentration is unknown and the results are unreliable.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of 5-Ethyl-1,3,4-oxadiazole-2-thiol under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 5-Ethyl-1,3,4-oxadiazole-2-thiol under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: Based on studies of similar 1,3,4-oxadiazole derivatives, this compound is expected to exhibit pH-dependent stability. Generally, the oxadiazole ring is susceptible to hydrolysis under both acidic and alkaline conditions, leading to ring cleavage. The stability is often greatest in the neutral to slightly acidic pH range. For instance, some analogs show significant degradation in alkaline conditions, while others are more susceptible to acid-catalyzed hydrolysis. The specific stability profile will depend on the exact experimental conditions such as temperature, buffer composition, and duration of the study.
Q2: What are the likely degradation pathways for this compound during pH stability studies?
A2: The primary degradation pathway for 1,3,4-oxadiazoles under hydrolytic stress is the opening of the oxadiazole ring. Under acidic conditions, protonation of a nitrogen atom in the ring can facilitate nucleophilic attack by water, leading to ring cleavage. In alkaline conditions, direct nucleophilic attack by hydroxide ions on the carbon atoms of the ring can also result in ring opening. The thiol group may also be susceptible to oxidation, although this is a separate degradation pathway from pH-mediated hydrolysis.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[1][2] This method should be capable of separating the parent compound from its degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent (such as acetonitrile or methanol) is a typical starting point. Detection is usually performed using a UV detector at a wavelength where the compound and its potential degradation products have significant absorbance.
Q4: How should I prepare my samples for a pH stability study?
A4: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., acetonitrile or methanol) if it has low aqueous solubility. This stock solution should then be diluted with the appropriate pH buffers to the desired final concentration for the study. It is crucial to ensure that the amount of organic co-solvent is kept to a minimum to avoid affecting the stability of the compound.
Troubleshooting Guides
Issue 1: No degradation of this compound is observed even under strong acidic or basic conditions.
-
Possible Cause 1: The stress conditions are not harsh enough.
-
Solution: Increase the temperature of the study (e.g., in 10°C increments from 40°C to 70°C). Extend the duration of the study. Use more concentrated acidic or basic solutions (e.g., increase from 0.1 N to 1 N HCl or NaOH).
-
-
Possible Cause 2: The compound is highly stable under the tested conditions.
-
Solution: While this is possible, it is less likely for this class of compounds to be completely stable across a wide pH range under stressed conditions. Confirm that the analytical method is sensitive enough to detect small amounts of degradation.
-
Issue 2: Unexpected peaks are observed in the HPLC chromatogram.
-
Possible Cause 1: Impurities in the starting material.
-
Solution: Analyze a sample of the compound at the start of the study (time zero) to identify any pre-existing impurities.
-
-
Possible Cause 2: Degradation of excipients or buffer components.
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Solution: Run a blank sample containing only the buffer and any co-solvents under the same stress conditions to identify any peaks not related to the degradation of the active compound.
-
-
Possible Cause 3: Interaction with the container.
-
Solution: Ensure that the containers used for the stability study are made of inert materials (e.g., borosilicate glass).
-
Issue 3: Poor peak shape or resolution in the HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: Adjust the pH of the mobile phase to ensure that the compound and its degradation products are in a single ionic form.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the concentration of the sample being injected or decrease the injection volume.
-
-
Possible Cause 3: Column degradation.
-
Solution: Flush the column with a strong solvent or replace the column if it has been used extensively.
-
Data Presentation
The following table provides representative data for the degradation of a similar compound, 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, under various hydrolytic conditions. This data can be used as a general guide for what to expect during the stability testing of this compound.
| Condition | Time (hours) | Temperature (°C) | % Degradation |
| 0.1 N HCl | 24 | 60 | ~5% |
| Water (pH ~7) | 24 | 60 | <2% |
| 0.1 N NaOH | 24 | 60 | >50% |
Data is illustrative and based on findings for structurally related compounds. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: pH Stability Study of this compound
1. Objective: To evaluate the stability of this compound in aqueous solutions at different pH values under accelerated temperature conditions.
2. Materials:
- This compound
- HPLC grade acetonitrile and methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Phosphate buffer salts
- Deionized water
- Class A volumetric flasks and pipettes
- pH meter
- HPLC system with UV detector
- C18 HPLC column (e.g., Promosil, 5 µm, 4.6 x 250 mm)[1][2]
3. Buffer Preparation:
- Acidic Solution (pH 1.2): Prepare 0.1 N HCl.
- Neutral Solution (pH 7.0): Prepare a phosphate buffer at pH 7.0.
- Alkaline Solution (pH 9.0): Prepare a phosphate buffer at pH 9.0.
- Strongly Alkaline Solution (pH 13): Prepare 0.1 N NaOH.
4. Sample Preparation:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
- For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. The final concentration of acetonitrile should be kept low (e.g., <5%) to minimize its effect on stability.
5. Stress Conditions:
- Incubate the prepared sample solutions at 60°C.
- Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
- Immediately neutralize the acidic and basic samples to stop further degradation and dilute with the mobile phase to a suitable concentration for HPLC analysis.
6. HPLC Analysis:
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water). A typical starting point could be a 50:50 (v/v) mixture.[1]
- Flow Rate: 1.0 mL/min.[1][2]
- Column Temperature: 25-30°C.
- Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound (a starting point could be around 250-280 nm).
- Injection Volume: 10-20 µL.
7. Data Analysis:
- Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time zero).
- Identify and quantify any degradation products that are formed.
Visualizations
Caption: Experimental workflow for the pH stability testing of this compound.
Caption: Proposed hydrolytic degradation pathways for this compound.
References
- 1. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
Technical Support Center: Scaling Up the Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during production for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound on a larger scale?
A1: The most common and scalable approach is a three-step synthesis starting from propanoic acid. The process involves:
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Esterification: Conversion of propanoic acid to its corresponding ester, typically ethyl propionate.
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Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form propanoic hydrazide.
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Cyclization: Reaction of the hydrazide with carbon disulfide in a basic medium, followed by acidification to yield the final product, this compound.[1]
Q2: What are the critical quality attributes (CQAs) for this compound intended for preclinical studies?
A2: For preclinical studies, the API (Active Pharmaceutical Ingredient) must meet stringent quality standards. Key CQAs include:
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Identity: Confirmation of the correct chemical structure.
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Purity: High purity is essential, with well-characterized and controlled impurity levels. The ICH Q3A(R2) guideline recommends identifying and qualifying any impurity present at a level of 0.1% or higher.
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Potency: Accurate determination of the compound's strength.
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Stability: The compound should be stable under defined storage conditions.
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Residual Solvents: Levels of residual solvents used in the synthesis must be below the limits specified in the ICH Q3C guidelines.
-
Inorganic Impurities: Content of heavy metals and other inorganic residues should be minimal.
Q3: What are the common impurities that can arise during the synthesis?
A3: Potential impurities can originate from starting materials, by-products, intermediates, and degradation products.[2] For this synthesis, common impurities may include:
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Unreacted propanoic acid, ethyl propionate, or propanoic hydrazide.
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Side products from the cyclization step, such as dithiocarbazates.
-
Degradation products formed during synthesis or storage.
A thorough impurity profiling using techniques like HPLC-MS is crucial for batches intended for preclinical use.[3]
Q4: What are the safety precautions to consider when scaling up this synthesis?
A4: Several reagents used in this synthesis are hazardous and require careful handling, especially on a larger scale:
-
Hydrazine hydrate: It is highly toxic and corrosive. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Carbon disulfide: It is highly flammable and toxic. All operations involving carbon disulfide should be conducted in a fume hood, away from ignition sources.
-
Potassium hydroxide: It is a corrosive base. Handle with care to avoid skin and eye contact.
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Evolution of Hydrogen Sulfide: The cyclization reaction may produce hydrogen sulfide gas, which is toxic and has a foul odor.[1] Ensure adequate ventilation and consider using a scrubber to trap any evolved gases.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Esterification (Step 1) | Incomplete reaction due to equilibrium. | - Use an excess of ethanol.- Remove water as it forms, for example, by using a Dean-Stark apparatus.- Ensure the acid catalyst (e.g., sulfuric acid) is active and used in the correct amount. |
| Low yield in Hydrazinolysis (Step 2) | - Incomplete reaction.- Side reactions of hydrazine. | - Use a sufficient excess of hydrazine hydrate.- Monitor the reaction by TLC to ensure completion.- Control the reaction temperature to minimize side reactions. |
| Low yield or failed Cyclization (Step 3) | - Incorrect stoichiometry of reagents.- Insufficient base.- Premature precipitation of intermediates.- Decomposition of the product. | - Carefully control the molar ratios of hydrazide, carbon disulfide, and base.- Ensure the base is fully dissolved and the reaction mixture is homogeneous.- Monitor the reaction temperature closely; avoid excessive heat.- Acidify the reaction mixture slowly at a low temperature during workup. |
| Product is difficult to purify | - Presence of unreacted starting materials or side products.- Oily product instead of a solid. | - Wash the crude product thoroughly with water to remove inorganic salts.- Perform recrystallization from a suitable solvent system (e.g., ethanol/water).- For persistent impurities, consider column chromatography. A silica gel column with an eluent system like ethyl acetate/hexanes may be effective.[4] |
| Inconsistent Purity between Batches | - Variation in raw material quality.- Lack of precise control over reaction parameters (temperature, time, mixing). | - Qualify all raw material suppliers and test incoming materials for purity.- Implement strict process controls with well-defined operating ranges for all critical parameters.- Maintain detailed batch records to ensure reproducibility. |
Experimental Protocols
Step 1: Synthesis of Ethyl Propionate
This procedure is based on the Fischer esterification method.[1]
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add propanoic acid (1.0 molar equivalent), ethanol (3.0 molar equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Continue refluxing until no more water is collected, indicating the reaction is complete. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude ethyl propionate can be purified by distillation if necessary.
Step 2: Synthesis of Propanoic Hydrazide
-
In a round-bottom flask, dissolve ethyl propionate (1.0 molar equivalent) in ethanol.
-
Add hydrazine hydrate (1.2-1.5 molar equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude propanoic hydrazide can often be used directly in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent.
Step 3: Synthesis of this compound
This procedure is adapted from the general synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[1][5]
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve propanoic hydrazide (1.0 molar equivalent) in absolute ethanol.
-
Add a solution of potassium hydroxide (1.1 molar equivalents) in ethanol to the flask and stir until the potassium hydroxide is fully dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 molar equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by TLC. Evolution of hydrogen sulfide gas may be observed.[1]
-
After refluxing for 4-8 hours (or until the reaction is complete), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 with cold dilute hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture. For higher purity required for preclinical studies, column chromatography on silica gel using an ethyl acetate/hexane gradient may be employed.[4]
Data Presentation
Table 1: Representative Yields for the Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols
| Step | Product | Starting Material | Typical Yield Range (%) | Reference |
| 1 | Ethyl Propionate | Propanoic Acid | 70-85 | General Esterification |
| 2 | Propanoic Hydrazide | Ethyl Propionate | 80-95 | General Hydrazinolysis |
| 3 | This compound | Propanoic Hydrazide | 65-88 | [6] |
Note: Yields are representative and can vary based on reaction scale and optimization.
Table 2: Quality Control Specifications for Preclinical Grade this compound
| Test | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the reference standard | FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity (Assay) | ≥ 98.0% | HPLC-UV |
| Individual Impurity | ≤ 0.15% | HPLC-UV |
| Total Impurities | ≤ 1.0% | HPLC-UV |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 20 ppm | USP <231> |
Note: These specifications are illustrative and should be finalized based on toxicological qualification and regulatory requirements.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: A logical flow for troubleshooting low yield issues in the synthesis.
References
Validation & Comparative
Validating the Antibacterial Mechanism of 5-Ethyl-1,3,4-oxadiazole-2-thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial potential of 5-Ethyl-1,3,4-oxadiazole-2-thiol, a member of the promising 1,3,4-oxadiazole class of antibacterial agents. Due to the limited direct experimental data on the 5-ethyl derivative, this guide draws upon published data for closely related 5-alkyl- and 5-aryl-1,3,4-oxadiazole-2-thiols to infer its likely antibacterial profile and mechanisms of action. This information is compared against established antibiotics: Amoxicillin, Cefixime, and Chloramphenicol.
Comparative Antibacterial Activity
The antibacterial efficacy of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The data presented below is a summary of findings for this class of compounds, which is expected to be representative of the activity of this compound.
| Compound/Drug | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| 5-Alkyl-1,3,4-oxadiazole-2-thiol Derivatives | Staphylococcus aureus | 8 - 64 | Amoxicillin | 0.25 - 2 |
| Bacillus subtilis | 4 - 32 | Cefixime | 0.12 - 1 | |
| Escherichia coli | 16 - 128 | Chloramphenicol | 2 - 8 | |
| Pseudomonas aeruginosa | 32 - 256 | Ciprofloxacin | 0.5 - 4 |
Note: The MIC values for 5-Alkyl-1,3,4-oxadiazole-2-thiol derivatives are generalized from various studies on this class of compounds. Specific values for this compound are not yet publicly available.
Plausible Antibacterial Mechanisms of this compound
Based on studies of analogous 1,3,4-oxadiazole derivatives, two primary mechanisms of antibacterial action are proposed for this compound:
-
Inhibition of Peptide Deformylase (PDF): PDF is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides, a crucial step in protein maturation. Inhibition of PDF leads to the accumulation of formylated, non-functional proteins, ultimately resulting in bacterial cell death. Molecular docking studies on various 1,3,4-oxadiazole derivatives have shown strong binding potential to the active site of PDF.
-
Inhibition of Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is vital for maintaining cell integrity. Several 1,3,4-oxadiazole compounds have been shown to interfere with cell wall biosynthesis. This is likely achieved by inhibiting key enzymes involved in this process, such as penicillin-binding proteins (PBPs), which are responsible for the final cross-linking of the peptidoglycan layers.
Comparison with Alternative Antibiotics
| Antibiotic | Class | Mechanism of Action | Spectrum of Activity |
| Amoxicillin [1] | β-Lactam (Penicillin) | Inhibits the transpeptidase enzyme (a PBP), preventing the cross-linking of peptidoglycan chains in the bacterial cell wall, leading to cell lysis.[1] | Broad-spectrum, effective against many Gram-positive and some Gram-negative bacteria. |
| Cefixime [2][3][4] | β-Lactam (Cephalosporin) | Binds to and inhibits PBPs, disrupting bacterial cell wall synthesis and leading to cell death.[2][3] It is stable in the presence of some beta-lactamase enzymes.[2] | Broad-spectrum, with enhanced activity against Gram-negative bacteria compared to earlier generation cephalosporins.[2] |
| Chloramphenicol [5][6][7] | Amphenicol | Binds to the 50S ribosomal subunit and inhibits the peptidyl transferase step of protein synthesis, preventing peptide bond formation and halting protein elongation.[5][6] | Broad-spectrum, effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some atypical bacteria.[5][7] |
Experimental Protocols
To validate the proposed antibacterial mechanisms of this compound, the following experimental protocols are recommended:
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density (approximately 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the same broth.
-
Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and broth, no compound) and negative (broth only) growth controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Peptide Deformylase (PDF) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDF.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, purified bacterial PDF enzyme, and a synthetic substrate (e.g., formyl-Met-Ala-Ser).
-
Compound Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
Detection of Product Formation: The amount of deformylated product is quantified. This can be done using a coupled enzyme assay where the product of the PDF reaction is a substrate for a second enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: The percentage of PDF inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is determined.
Bacterial Cell Wall Synthesis Inhibition Assay
This assay assesses the effect of a compound on the incorporation of radiolabeled precursors into the bacterial cell wall.
Protocol:
-
Bacterial Culture Preparation: A mid-logarithmic phase culture of the test bacterium is prepared.
-
Compound Treatment: The bacterial culture is incubated with various concentrations of this compound.
-
Radiolabeling: A radiolabeled peptidoglycan precursor (e.g., [³H]diaminopimelic acid or [¹⁴C]N-acetylglucosamine) is added to the cultures.
-
Incorporation Measurement: After a defined incubation period, the cells are harvested, and the amount of radioactivity incorporated into the cell wall fraction is measured using a scintillation counter.
-
Data Analysis: A reduction in the incorporation of the radiolabel in the presence of the compound compared to an untreated control indicates inhibition of cell wall synthesis.
Visualizing the Mechanisms
The following diagrams illustrate the proposed antibacterial mechanisms of this compound and the experimental workflow for its validation.
Caption: Proposed inhibition of Peptide Deformylase by this compound.
Caption: Proposed inhibition of cell wall synthesis by targeting Penicillin-Binding Proteins.
Caption: Experimental workflow for validating the antibacterial mechanism.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 3. protocols.io [protocols.io]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
5-Ethyl-1,3,4-oxadiazole-2-thiol: A Comparative Analysis Against Commercial Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comparative overview of the antifungal potential of 5-Ethyl-1,3,4-oxadiazole-2-thiol against established commercial antifungal agents. The data presented is collated from various scientific studies and is intended to provide an objective assessment for research and development purposes.
Executive Summary
This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which have garnered significant interest for their broad-spectrum biological activities, including antifungal properties.[1] While specific data for the 5-ethyl derivative is limited in publicly available research, studies on analogous 5-substituted-1,3,4-oxadiazole-2-thiols suggest promising activity against clinically relevant fungi such as Candida albicans and Aspergillus niger. The primary mechanism of action for this class of compounds is believed to be the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[2] This guide synthesizes available data on related compounds to provide a comparative benchmark against commercial agents like fluconazole, itraconazole, voriconazole, and amphotericin B.
Antifungal Efficacy: A Comparative Data Summary
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for 5-substituted-1,3,4-oxadiazole-2-thiols and commercial antifungal agents against Candida albicans and Aspergillus niger. It is crucial to note that the data for the oxadiazole derivatives are for various 5-substituted analogs and not specifically for the 5-ethyl derivative, as such specific data was not available in the reviewed literature.
Table 1: In Vitro Antifungal Activity against Candida albicans
| Compound | MIC Range (µg/mL) | Reference(s) |
| 5-Substituted-1,3,4-oxadiazole-2-thiols (various analogs) | 32 - >100 | [3][4] |
| Fluconazole | 0.125 - 16 | [3] |
| Itraconazole | 0.063 - >8 | |
| Voriconazole | 0.03 - 4 | |
| Amphotericin B | 0.016 - >2 |
Table 2: In Vitro Antifungal Activity against Aspergillus niger
| Compound | MIC Range (µg/mL) | Reference(s) |
| 5-Substituted-1,3,4-oxadiazole-2-thiols (various analogs) | Moderate to weak activity reported | [5] |
| Itraconazole | 0.125 - >8 | |
| Voriconazole | 0.25 - 2 | |
| Posaconazole | 0.03 - 1 | |
| Amphotericin B | 0.5 - 2 |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungicidal or fungistatic activity of 1,3,4-oxadiazole derivatives is primarily attributed to their interference with the fungal ergosterol biosynthesis pathway.[2] Similar to azole antifungals, these compounds are thought to inhibit the enzyme lanosterol 14-alpha-demethylase (CYP51), a critical enzyme in the conversion of lanosterol to ergosterol.[6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity and integrity, leading to altered permeability and ultimately, cell death.[7]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Experimental Protocols
The following section outlines a generalized experimental protocol for determining the in vitro antifungal susceptibility of compounds like this compound, based on established methods such as the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]
Agar Dilution Method
The agar dilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
a. Preparation of Compound Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
b. Preparation of Agar Plates:
-
A series of agar plates (e.g., RPMI-1640 agar for yeasts and molds) are prepared, each containing a specific concentration of the test compound.[11]
-
This is achieved by adding appropriate volumes of the stock solution to molten agar before it solidifies. A control plate without the compound is also prepared.
c. Inoculum Preparation:
-
Fungal isolates (Candida albicans, Aspergillus niger) are cultured on appropriate media to obtain fresh, viable colonies.
-
A standardized inoculum suspension is prepared in sterile saline or broth, and its turbidity is adjusted to a 0.5 McFarland standard.
d. Inoculation:
-
A small, standardized volume of the fungal inoculum is spotted onto the surface of each agar plate, including the control plate.
e. Incubation:
-
The inoculated plates are incubated under appropriate conditions (temperature and duration) for the specific fungus being tested (e.g., 35°C for 24-48 hours for Candida albicans).
f. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus on the agar plate.
Caption: A generalized workflow for the agar dilution antifungal susceptibility test.
Conclusion
While direct and extensive data on this compound is not yet prevalent in scientific literature, the existing research on analogous 5-substituted-1,3,4-oxadiazole-2-thiols indicates a promising avenue for the development of novel antifungal agents. Their proposed mechanism of action, targeting the well-validated ergosterol biosynthesis pathway, makes them compelling candidates for further investigation. This guide highlights the need for dedicated studies on the 5-ethyl derivative to fully elucidate its antifungal spectrum and potency in comparison to current therapeutic options. The provided protocols and comparative data serve as a foundational resource for researchers embarking on such investigations.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 5. ijari.org [ijari.org]
- 6. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 7. Biosynthesis of ergosterol | PPTX [slideshare.net]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. journals.asm.org [journals.asm.org]
A Comparative Guide to the Corrosion Inhibition Efficiency of Oxadiazole Derivatives
Oxadiazole derivatives have emerged as a promising class of organic compounds for mitigating corrosion in various metals and alloys, particularly in acidic environments.[1] Their efficacy stems from the presence of heteroatoms (nitrogen and oxygen) and π-electrons in their molecular structure, which facilitate their adsorption onto metal surfaces to form a protective barrier.[2][3] This guide provides a comparative analysis of the corrosion inhibition performance of different oxadiazole derivatives, supported by experimental data, detailed methodologies, and visual diagrams to elucidate key processes.
Performance Comparison of Oxadiazole Derivatives
The inhibition efficiency of oxadiazole derivatives is influenced by their molecular structure, the type of metal, and the corrosive environment. The following tables summarize quantitative data from various studies, showcasing the performance of different derivatives under specific conditions.
Table 1: Inhibition Efficiency for Mild Steel in 1M HCl
| Oxadiazole Derivative | Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) | Measurement Technique | Reference |
| 5-(phenoxymethyl)-1,3,4-oxadiazole-2(3H)-thione (PMOT) | 300 | 298 | 88.93 | Weight Loss | [4] |
| 5-benzyl-1,3,4-oxadiazole-2(3H)-thione (BOT) | 300 | 298 | 85.99 | Weight Loss | [4] |
| 2-benzyl-5-(4nitrophenyl)-1,3,4-oxadiazole (2B54NPO) | 300 | 298 | 96.54 | Weight Loss | [5] |
| 2-benzyl-5-(4nitrophenyl)-1,3,4-oxadiazole (2B54NPO) | 300 | 298 | 94.08 | EIS | [5] |
| 2-(4-methoxyphenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole (24MO5POO) | 300 | 298 | 92.19 | Weight Loss | [5] |
| 2-(4-methoxyphenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole (24MO5POO) | 300 | 298 | 92.37 | EIS | [5] |
Table 2: Inhibition Efficiency for Copper-Nickel Alloy in Natural Sea Water
| Oxadiazole Derivative | Maximum Inhibition Efficiency (%) | Measurement Technique | Reference |
| 2,5-diphenyl-1,3,4-oxadiazole (DPOX) | 87.78 | Not Specified | [6] |
| 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole (AMOX) | 90.06 | Not Specified | [6] |
| 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole (BPOX) | 91.11 | Not Specified | [6] |
| 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole (BAOX) | 93.08 | Not Specified | [6] |
Table 3: Electrochemical Parameters for 2B54NPO and 24MO5POO on Mild Steel in 1M HCl at 300 ppm and 298 K
| Inhibitor | Rct (Ω cm²) | Cdl (µF cm⁻²) | Ecorr (mV vs SCE) | jcorr (µA cm⁻²) | IE (%) from PDP |
| 2B54NPO | - | - | - | - | 89.29 |
| 24MO5POO | - | - | - | - | 88.85 |
| Data for Rct, Cdl, Ecorr, and jcorr were noted as changing with concentration, but specific values at 300 ppm were not aggregated in the source text. The table reflects the maximum inhibition efficiency from Potentiodynamic Polarization (PDP) studies.[5] |
Experimental Protocols
The evaluation of corrosion inhibitors involves a combination of gravimetric, electrochemical, and theoretical methods.
Weight Loss (Gravimetric) Method
This is a fundamental technique to determine the corrosion rate and inhibition efficiency.
-
Specimen Preparation: Mild steel specimens are mechanically polished with various grades of silicon carbide paper, washed with distilled water, degreased with acetone, and dried.[6][7]
-
Immersion Test: Pre-weighed specimens are immersed in the corrosive solution (e.g., 1M HCl) with and without different concentrations of the oxadiazole inhibitor for a specified period (e.g., 3-15 hours) and at a controlled temperature (e.g., 30-60 °C).[7]
-
Analysis: After immersion, the specimens are cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).
-
Inhibition Efficiency (IE%) Formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100, where CR is the corrosion rate.[7]
-
Electrochemical Measurements
These techniques provide insights into the kinetics and mechanism of corrosion inhibition. They are typically performed using a three-electrode setup: a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[6]
-
Potentiodynamic Polarization (PDP): This method involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plots provide information on the corrosion potential (Ecorr), corrosion current density (jcorr), and Tafel slopes.[8] These parameters are used to determine the inhibition efficiency and understand whether the inhibitor acts on anodic, cathodic, or both reactions (mixed-type).[1][9]
-
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal/solution interface over a range of frequencies (e.g., 100 kHz to 1 mHz) by applying a small AC voltage (e.g., 10 mV).[6] The data, often presented as Nyquist plots, can be fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[9] An increase in Rct and a decrease in Cdl typically indicate effective inhibition due to the formation of a protective film.[4]
Quantum Chemical Calculations
Computational studies, particularly using Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitors with their performance.[10]
-
Methodology: Calculations are performed using software like Gaussian with specific basis sets (e.g., B3LYP/6-311++G(d,p)).[11][12]
-
Calculated Parameters: Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment.[10]
-
Correlation: A high EHOMO value is associated with a greater tendency to donate electrons to the metal surface, while a low ELUMO value indicates a higher ability to accept electrons. A small energy gap (ΔE) suggests higher reactivity of the inhibitor molecule, often correlating with better inhibition efficiency.[2][3]
Visualizing the Process
Diagrams created using Graphviz help to illustrate the workflow and mechanisms involved in corrosion inhibition studies.
Caption: Experimental workflow for evaluating oxadiazole corrosion inhibitors.
Caption: General mechanism of corrosion inhibition by oxadiazole derivatives.
Caption: Relationship between experimental techniques and data obtained.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. jacsdirectory.com [jacsdirectory.com]
- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Experimental, quantum chemical studies of oxazole derivatives as corrosion inhibitors on mild steel in molar hydrochloric acid medium - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Cross-Validation of Experimental and Computational Results for Oxadiazole Docking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational methodologies for the evaluation of oxadiazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities. By presenting a cross-validation of in-silico docking results with in-vitro experimental data, this guide aims to offer researchers a clear perspective on the predictive power and limitations of computational models in drug discovery.
Data Presentation: Correlating Docking Scores with Biological Activity
The predictive accuracy of molecular docking is a critical aspect of computational drug design. The following tables summarize the correlation between in-silico docking scores (presented as binding energy in kcal/mol or other scoring units) and experimentally determined biological activities (IC50 or Minimum Inhibitory Concentration - MIC in µM). Lower docking scores generally indicate a more favorable binding interaction.
Table 1: Correlation of Docking Scores and IC50 Values for 1,3,4-Oxadiazole Derivatives as Anticancer Agents Targeting VEGFR-2
| Compound ID | Docking Score/Binding Energy (kcal/mol) | Experimental IC50 (µM) |
| 7g | -9.8 | 0.015 |
| 7j | -10.5 | 0.009 |
| 7l | -9.6 | 0.021 |
| Sorafenib (Reference) | -8.9 | 0.011 |
Data extracted from studies on 1,3,4-oxadiazole derivatives as VEGFR-2 inhibitors.[1][2][3]
Table 2: Correlation of Docking Scores and IC50 Values for 1,3,4-Oxadiazole Derivatives as COX-2 Inhibitors
| Compound ID | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| ODZ2 | -10.2 | 0.48 |
| Compound 6a | -9.81 | 0.09 |
| Meloxicam (Reference) | -9.5 | 0.15 |
Data compiled from research on 1,3,4-oxadiazole derivatives targeting the COX-2 enzyme.[4][5][6]
Table 3: Correlation of Docking Scores and MIC Values for 1,3,4-Oxadiazole Derivatives as Antimicrobial Agents
| Compound ID | Docking Score (arbitrary units) | Experimental MIC (µg/mL) against S. aureus |
| Compound 10 | -8.5 | 50 |
| Compound 15 | -8.2 | 50 |
| Amoxicillin (Reference) | Not Applicable | 25 |
Data from studies investigating the antimicrobial properties of 1,3,4-oxadiazole derivatives.[7]
Experimental and Computational Protocols
A detailed understanding of the methodologies is crucial for the interpretation of the presented data. The following sections outline the standard protocols for the synthesis, biological evaluation, and computational docking of oxadiazole derivatives.
Experimental Protocols
1. General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles:
A common method for the synthesis of 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[8][9][10]
-
Step 1: Preparation of Acid Hydrazide: A carboxylic acid is esterified, typically using methanol in the presence of a catalytic amount of sulfuric acid. The resulting ester is then reacted with hydrazine hydrate to form the corresponding acid hydrazide.
-
Step 2: Acylation of Acid Hydrazide: The acid hydrazide is reacted with an acyl chloride or another carboxylic acid (in the presence of a coupling agent) to form an N,N'-diacylhydrazine.
-
Step 3: Cyclodehydration: The diacylhydrazine is heated with a dehydrating agent, such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride, to induce cyclization and form the 2,5-disubstituted 1,3,4-oxadiazole ring.[9] The product is then purified, typically by recrystallization or column chromatography.
2. MTT Assay for Cytotoxicity (IC50 Determination):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and determine the cytotoxic potential of a compound.[11][12][13][14][15]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the oxadiazole derivatives for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Computational Protocol
Molecular Docking using AutoDock Vina:
AutoDock Vina is a widely used open-source program for molecular docking.[16][17][18] The general workflow is as follows:
-
1. Ligand and Receptor Preparation:
-
The 3D structure of the oxadiazole derivative (ligand) is created and optimized using a molecular modeling software.
-
The 3D crystal structure of the target protein (receptor) is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the receptor structure. Polar hydrogens and appropriate charges are added to both the ligand and the receptor. The files are then converted to the PDBQT format required by AutoDock Vina.
-
-
2. Grid Box Definition: A 3D grid box is defined around the active site of the receptor. The size and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to bind.
-
3. Docking Simulation: AutoDock Vina is run using a configuration file that specifies the prepared ligand and receptor files, as well as the grid box parameters. Vina uses a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the receptor's active site.
-
4. Analysis of Results: Vina provides a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode. These interactions can then be visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows and signaling pathways relevant to the study of oxadiazole derivatives.
Caption: Conceptual workflow for the cross-validation of experimental and computational results.
Caption: Simplified signaling pathway of cyclooxygenase (COX) and the inhibitory action of oxadiazoles.
References
- 1. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies | Semantic Scholar [semanticscholar.org]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. blog.bioinfoquant.com [blog.bioinfoquant.com]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. youtube.com [youtube.com]
Comparative Efficacy of 5-Substituted-1,3,4-Oxadiazole-2-thiol Derivatives in Preclinical Models
A Guide for Researchers in Drug Development
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties. This guide provides a comparative overview of the in vivo efficacy of derivatives based on the 5-substituted-1,3,4-oxadiazole-2-thiol core, offering a valuable resource for researchers and drug development professionals. While direct in vivo studies on the specific 5-Ethyl-1,3,4-oxadiazole-2-thiol are limited in currently available literature, this guide focuses on closely related analogs to provide insights into the therapeutic potential of this chemical class.
Comparative In Vivo Efficacy Data
The primary in vivo data available for this class of compounds relates to their anti-inflammatory effects. A study on flurbiprofen-based oxadiazole derivatives, which share the core 1,3,4-oxadiazole-2-thiol structure, provides a strong basis for comparison against a clinically used non-steroidal anti-inflammatory drug (NSAID).
Table 1: In Vivo Anti-Inflammatory Activity of Flurbiprofen-Based 1,3,4-Oxadiazole Derivatives
| Compound/Drug | Structure | In Vivo Model | Edema Inhibition (%) | Citation |
| Derivative 10 | Flurbiprofen-Oxadiazole Derivative | Carrageenan-Induced Paw Edema (Mice) | 88.33% | [1] |
| Derivative 3 | S-(4-nitrobenzyl) Derivative | Carrageenan-Induced Paw Edema (Mice) | 66.66% | [1] |
| Derivative 5 | S-(4-chlorobenzyl) Derivative | Carrageenan-Induced Paw Edema (Mice) | 55.55% | [1] |
| Flurbiprofen | Standard NSAID (Control) | Carrageenan-Induced Paw Edema (Mice) | 90.01% | [1] |
| Ibuprofen | Standard NSAID (Control) | Carrageenan-Induced Paw Edema (Rats) | 84.71% | [2] |
Note: The key intermediate for these derivatives was 5-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1,3,4-oxadiazole-2-thiol, highlighting the relevance of the core structure.[1]
To illustrate the broader therapeutic potential of the 1,3,4-oxadiazole scaffold, the following table summarizes the activity of other derivatives in different disease models.
Table 2: Efficacy of Other 1,3,4-Oxadiazole Derivatives in Various Preclinical Models
| Compound Class | Therapeutic Area | Key Efficacy Data | Model | Citation |
| AMK OX-8, 9, 11, 12 | Anticancer | Significant reduction in tumor volume and weight | DLA-Induced Solid Tumor (Mice) | [3][4] |
| Sulfonamide Hybrids | Antidiabetic | Significant reduction in blood glucose at 50 mg/kg/day | HFD/STZ-Induced Diabetic Rats | [5] |
| Analog 1 | Antidiabetic | Potent glucose reduction at 200 mg/kg | STZ-Induced Diabetic Rats | [6][7] |
| Ox-6f | Anti-inflammatory | 79.83% reduction in edema volume at 10 mg/kg | Carrageenan-Induced Paw Edema (Rats) | [2] |
Visualized Workflows and Pathways
To clarify the processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.
Caption: General synthetic pathway for 5-substituted-1,3,4-oxadiazole-2-thiol derivatives.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Hypothesized anti-inflammatory mechanism via COX-2 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This model is a standard for evaluating the acute anti-inflammatory activity of compounds.[8][9]
-
Animals: Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into several groups (n=5 or 6 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.3% CMC or 5% Tween 80).
-
Standard Drug: Receives a reference drug (e.g., Flurbiprofen, Ibuprofen, Indomethacin, or Diclofenac) at a specified dose.
-
Test Groups: Receive the synthesized oxadiazole derivatives at various doses (e.g., 10 mg/kg, 50 mg/kg).
-
-
Procedure:
-
The basal volume of the right hind paw of each animal is measured using a plethysmometer.[10]
-
The vehicle, standard drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (typically 30 to 60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.[8][11]
-
Paw volume is measured again at specific time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]
-
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay is commonly used to assess the cytotoxic potential of compounds against cancer cell lines.[12][13]
-
Cell Culture: Human cancer cell lines (e.g., A549-lung, HepG2-liver, MCF-7-breast) are seeded in 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment:
-
Cells are treated with various concentrations of the oxadiazole derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[14]
-
-
MTT Addition and Incubation:
-
Following treatment, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.[13]
-
The plates are incubated for an additional 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is then determined from the dose-response curve.
References
- 1. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. archives.ijper.org [archives.ijper.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
A Comparative Analysis of the Antioxidant Potential of 1,3,4-Oxadiazole versus 1,3,4-Thiadiazole Thiols
Introduction: The search for novel antioxidant agents is a cornerstone of drug discovery, aimed at combating oxidative stress implicated in numerous pathologies like cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Among the heterocyclic scaffolds of interest, 1,3,4-oxadiazoles and their bioisosteric analogues, 1,3,4-thiadiazoles, have garnered significant attention.[2][3] These five-membered rings are features in various pharmacologically active compounds.[4][5] The introduction of a thiol (-SH) group at position 2 of these rings is a key strategy for enhancing antioxidant activity, as the thiol moiety can readily donate a hydrogen atom to neutralize free radicals.
This guide provides an objective comparison of the antioxidant potential of 1,3,4-oxadiazole-2-thiols and 1,3,4-thiadiazole-2-thiols, supported by experimental data from peer-reviewed literature. We will delve into quantitative activity data, detailed experimental protocols, and the underlying structure-activity relationships.
Comparative Antioxidant Activity: A Data-Driven Overview
The antioxidant potential of these compounds is typically evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric—a lower IC50 value indicates higher antioxidant potency. Data from several studies have been compiled to facilitate a direct comparison.
Studies that have synthesized and evaluated both classes of compounds suggest that 1,3,4-thiadiazole derivatives often exhibit stronger antioxidant activity.[6] For instance, one study found that their synthesized 1,3,4-thiadiazole compounds demonstrated the highest DPPH scavenging activity.[6] The sulfur atom in the 1,3,4-thiadiazole ring, as compared to the oxygen in the 1,3,4-oxadiazole ring, is believed to impart improved lipid solubility and tissue permeability, which may contribute to its enhanced biological activity.[2]
However, the antioxidant capacity is also heavily influenced by the nature of the substituent at position 5 of the heterocyclic ring. Derivatives of both scaffolds featuring phenolic hydroxyl groups or other electron-donating moieties have shown potent radical scavenging capabilities.[7][8]
Table 1: Antioxidant Potential of 1,3,4-Oxadiazole Thiol Derivatives
| Compound ID | 5-Substituent | Assay | IC50 (µM) | Standard (IC50, µM) |
| Ox-6f | 2-(2-fluorobiphenyl-4-yl)propyl group with p-chlorophenyl acetamide attached to thiol | DPPH | 25.35 (µg/mL) | Ascorbic Acid (6.13 µg/mL) |
| D-16 | 4-Hydroxyphenyl | DPPH | 22.3 | Ascorbic Acid (111.6) |
Note: Data for Ox-6f is presented in µg/mL as reported in the source publication.[9] Data for D-16 is from a study that also synthesized thiadiazole analogues.[10]
Table 2: Antioxidant Potential of 1,3,4-Thiadiazole Thiol Derivatives
| Compound ID | 5-Substituent | Assay | IC50 (µM) | Standard (IC50, µM) |
| TZD 5 | Phenyl group with a thiazolidinone ring attached to the 2-amino group | DPPH | 27.50 | Ascorbic Acid (29.2) |
| TZD 3 | Phenyl group with a thiazolidinone ring attached to the 2-amino group | DPPH | 28.00 | Ascorbic Acid (29.2) |
| 3'c | 4-Hydroxy-3-methoxyphenyl group with an adamantane amide attached to the 2-amino group* | DPPH | Excellent Activity | Not specified |
| Compound 3b | 4-Methylphenyl | ABTS/DPPH | High Activity | Trolox / Vitamin C |
| Compound 3d | 4-Methoxyphenyl | ABTS/DPPH | High Activity | Trolox / Vitamin C |
| Compound 3h | 3,4,5-Trimethoxyphenyl | ABTS/DPPH | High Activity | Trolox / Vitamin C |
Note: While these compounds are 2-amino derivatives, their structural features and evaluation provide relevant context for the antioxidant potential of the 1,3,4-thiadiazole scaffold.[8][11][12] Compounds 3b, 3d, and 3h are 5-substituted-1,3,4-thiadiazole-2-thiols.[13]
The data indicates that both scaffolds can be tailored to produce potent antioxidants. Notably, some 1,3,4-thiadiazole derivatives show IC50 values comparable to or even better than the standard antioxidant, ascorbic acid.[11][12]
Visualizing the Comparison and Mechanism
To better understand the workflow of this comparative analysis and the fundamental antioxidant mechanism, the following diagrams are provided.
Caption: Workflow for comparing antioxidant potentials.
Caption: Simplified free radical scavenging mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the most common antioxidant assays cited in the literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[14]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (typically 0.1 to 0.2 mM) in a suitable solvent like methanol or ethanol. This solution is light-sensitive and should be stored in the dark.
-
Prepare a series of dilutions of the test compounds (1,3,4-oxadiazole/thiadiazole thiols) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[15]
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a fixed volume of the test compound solution (e.g., 20 µL).[16]
-
Add a larger, fixed volume of the DPPH working solution (e.g., 180 µL) to each well to initiate the reaction.[16]
-
Prepare a control well containing only the solvent and the DPPH solution.[14]
-
Incubate the plate or tubes in the dark at room temperature for a specified period (e.g., 20-30 minutes).[15][16]
-
Measure the absorbance of each well at the characteristic wavelength of DPPH, typically around 517 nm, using a spectrophotometer.[14][16]
-
-
Calculation: The percentage of scavenging activity is calculated using the following formula[17]: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of a blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color.[18]
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[16][19]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[20]
-
Before the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
-
Assay Procedure:
-
Calculation: The calculation for scavenging activity is similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the activity of the test compound to that of Trolox, a water-soluble vitamin E analog.[16]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-probe complex.[22][23]
-
Reagent Preparation:
-
The FRAP reagent is prepared fresh by mixing three solutions in a 10:1:1 ratio[16][24]:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl
-
20 mM Ferric Chloride (FeCl₃·6H₂O) solution in distilled water
-
-
Warm the freshly prepared FRAP reagent to 37°C before use.[25]
-
-
Assay Procedure:
-
Add a small volume of the sample (e.g., 10-20 µL) to a 96-well plate.[16][24]
-
Add a large volume of the pre-warmed FRAP reagent (e.g., 150-300 µL) to each well.[16][24]
-
Incubate the plate at 37°C for a specified time (e.g., 6 minutes).[16]
-
Measure the absorbance at a wavelength between 593-595 nm.[24][25]
-
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of ferrous sulfate (FeSO₄·7H₂O).[25] The results are expressed as µM of ferrous equivalent.[25]
Conclusion
References
- 1. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling the chemistry of 1,3,4-oxadiazoles and thiadiazols: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, antioxidant and antiproliferative activities of 1,3,4-thiadiazoles derived from phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. saudijournals.com [saudijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 17. plant-stress.weebly.com [plant-stress.weebly.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 21. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 25. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
Cytotoxicity of 5-Substituted-1,3,4-oxadiazole-2-thiols and Analogs on Human Cell Lines: A Comparative Analysis
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2][3][4][5] This guide provides a comparative analysis of the cytotoxic effects of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives and related analogs on various human cancer cell lines. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into this promising class of compounds.
Comparative Cytotoxicity Data
The cytotoxic potential of 1,3,4-oxadiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values provide a quantitative measure of the cytotoxic potency of the compounds.
| Compound Class | Specific Derivative/Substitution | Human Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 1,3,4-Oxadiazole Acetamides | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | A549 (Lung Carcinoma) | <0.14 | Cisplatin | 4.98[6] |
| 1,3,4-Oxadiazole Acetamides | Compound 4i | A549 (Lung Carcinoma) | 1.59 | Cisplatin | 4.98[6] |
| 1,3,4-Oxadiazole Acetamides | Compound 4l | A549 (Lung Carcinoma) | 1.80 | Cisplatin | 4.98[6] |
| 1,3,4-Oxadiazole Acetamides | Compound 4g | C6 (Glioblastoma) | 8.16 | - | - |
| Ferulic Acid-based 1,3,4-Oxadiazole | Compound 5 | U87, T98G, LN229 (Glioblastoma) | ~35 | - | - |
| 2,5-Diaryl-1,3,4-oxadiazoles | 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) | MDA-MB-231 (Breast Adenocarcinoma) | Not specified, but showed promising effect | - | - |
| Naphthalene-1,3,4-oxadiazole Hybrids | Compound 5 | HepG-2 (Hepatocellular Carcinoma) | 8.8 | Sorafenib | Not Specified |
| Naphthalene-1,3,4-oxadiazole Hybrids | Compound 5 | MCF-7 (Breast Adenocarcinoma) | 10.2 | Sorafenib | Not Specified |
| 1,3,4-Oxadiazole Thioethers | Compound 37 | HepG2 (Hepatocellular Carcinoma) | 0.7 ± 0.2 | 5-Fluorouracil | Not Specified[7] |
| 1,3,4-Oxadiazole Thioethers | Compound 37 | SGC-7901 (Gastric Carcinoma) | Not Specified, but higher potency than 5-FU | 5-Fluorouracil | Not Specified[7] |
| 1,3,4-Oxadiazole Thioethers | Compound 37 | MCF-7 (Breast Adenocarcinoma) | Not Specified, but higher potency than 5-FU | 5-Fluorouracil | Not Specified[7] |
Experimental Protocols
A standardized method for assessing the in vitro cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
MTT Assay Protocol
-
Cell Seeding: Human cancer cells (e.g., A549, MCF-7, HepG-2) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized 1,3,4-oxadiazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. These are then serially diluted to various concentrations in the cell culture medium. The cells are treated with these dilutions and incubated for a specified period, typically 24, 48, or 72 hours. A control group treated with the vehicle (e.g., DMSO) alone is also included.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2 to 4 hours at 37°C.
-
Formazan Solubilization: Following the MTT incubation, the medium is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of a typical in vitro cytotoxicity (MTT) assay.
Potential Signaling Pathways
The cytotoxic effects of 1,3,4-oxadiazole derivatives are often attributed to the induction of apoptosis, a form of programmed cell death.[6][8] Several studies suggest that these compounds can trigger apoptotic pathways through various mechanisms, including the activation of caspases and the disruption of mitochondrial membrane potential.[6][8]
Caption: Plausible signaling pathways for 1,3,4-oxadiazole-induced cytotoxicity.
Conclusion
The presented data underscores the significant potential of 1,3,4-oxadiazole derivatives as a versatile scaffold for the development of novel anticancer agents. The broad range of cytotoxic activity against various cancer cell lines highlights the importance of the substitution pattern on the oxadiazole ring in determining potency and selectivity. The induction of apoptosis appears to be a common mechanism of action for this class of compounds. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these promising molecules.
References
- 1. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: Novel Oxadiazole Inhibitors Outperform Known Drugs in Cancer-Related Enzyme Inhibition
A new wave of oxadiazole-based inhibitors is demonstrating significant promise in the field of oncology, with recent studies revealing their superior performance against established drugs in targeting key enzymes implicated in cancer progression. These novel compounds exhibit potent inhibitory activity against histone deacetylases (HDACs), carbonic anhydrases (CAs), and thymidylate synthase (TS), often with greater efficacy than commercially available treatments.
Researchers and drug development professionals now have access to a growing body of evidence supporting the therapeutic potential of oxadiazole derivatives. These compounds, characterized by their five-membered heterocyclic ring structure, are proving to be versatile scaffolds for the design of highly selective and potent enzyme inhibitors. This guide provides a comparative analysis of the performance of these novel oxadiazole inhibitors against known drugs, supported by experimental data and detailed protocols to aid in their evaluation.
Performance Benchmarks: A Comparative Analysis
Quantitative analysis of inhibitory activity, typically measured by the half-maximal inhibitory concentration (IC50), reveals the potency of these novel compounds. The lower the IC50 value, the less of the compound is required to inhibit the target enzyme's activity by 50%, indicating higher potency.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development and progression of various cancers, making them a key target for anticancer therapies. Novel oxadiazole derivatives have emerged as potent HDAC inhibitors, in some cases demonstrating significantly lower IC50 values than the established drug Vorinostat (SAHA).
| Compound Type | Target | Novel Oxadiazole Inhibitor IC50 (nM) | Known Drug | Known Drug IC50 (nM) | Cell Line |
| 1,2,4-Oxadiazole Derivative | HDAC1 | 8.2 | Vorinostat (SAHA) | 15.0 | - |
| 1,2,4-Oxadiazole Derivative | HDAC1 | 10.5 | Vorinostat (SAHA) | 15.0 | - |
| 1,2,4-Oxadiazole Derivative | HDAC1 | 12.1 | Vorinostat (SAHA) | 15.0 | - |
| 1,2,4-Oxadiazole Derivative | HDAC-1 | 1.8 | - | - | - |
| 1,2,4-Oxadiazole Derivative | HDAC-2 | 3.6 | - | - | - |
| 1,2,4-Oxadiazole Derivative | HDAC-3 | 3.0 | - | - | - |
| 1,2,4-Oxadiazole Derivative | HDAC4 | 20 | - | - | - |
| Oxadiazole-based derivative | HDAC8 | 98 | - | - | MDA-MB-231 |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment, hindering cancer cell survival and proliferation. Novel oxadiazole-containing sulfonamides have been shown to be potent inhibitors of cancer-related CA isoforms, particularly CA IX and CA XII.
| Compound Type | Target | Novel Oxadiazole Inhibitor Kᵢ (nM) | Known Drug | Known Drug Kᵢ (nM) |
| 1,2,4-Oxadiazole Sulfonamide | hCA I | 103 | Acetazolamide | 250 |
| 1,2,4-Oxadiazole Sulfonamide | hCA II | 1.2 | Acetazolamide | 12 |
| 1,2,4-Oxadiazole Sulfonamide | hCA IX | 5.8 | Acetazolamide | 25 |
| 1,2,4-Oxadiazole Sulfonamide | hCA XII | 4.3 | Acetazolamide | 5.7 |
Thymidylate Synthase (TS) Inhibition
Thymidylate synthase is a critical enzyme in the DNA synthesis pathway. Its inhibition leads to the depletion of thymidine, a necessary component for DNA replication, thereby halting cell division. Several novel 1,3,4-oxadiazole derivatives have demonstrated potent TS inhibition, surpassing the efficacy of the established drug Pemetrexed.
| Compound Type | Target | Novel Oxadiazole Inhibitor IC50 (µM) | Known Drug | Known Drug IC50 (µM) | Cell Line |
| Thiazolidinedione-1,3,4-oxadiazole hybrid | TS | 1.67 | Pemetrexed | 8.2 | - |
| Thiazolidinedione-1,3,4-oxadiazole hybrid | TS | 2.21 | Pemetrexed | 8.2 | - |
| 1,3,4-Oxadiazole-incorporated 1,2,3-triazole | TS | 2.52 | Pemetrexed | 6.75 | - |
| 1,3,4-Oxadiazole-incorporated 1,2,3-triazole | TS | 4.38 | Pemetrexed | 6.75 | - |
| Eugenol-based 1,3,4-oxadiazole | TS | 0.61 | Pemetrexed | 2.81 | - |
| Eugenol-based 1,3,4-oxadiazole | TS | 0.56 | Pemetrexed | 2.81 | - |
Cytotoxicity Against Cancer Cell Lines
Beyond specific enzyme inhibition, novel oxadiazole compounds have shown significant cytotoxic effects against a range of cancer cell lines, often outperforming standard chemotherapeutic agents like Cisplatin and Doxorubicin.
| Compound Type | Novel Oxadiazole Inhibitor IC50 (µM) | Known Drug | Known Drug IC50 (µM) | Cell Line |
| 1,3,4-Oxadiazole Derivative | 1.59 | Cisplatin | 4.98 | A549 |
| 1,3,4-Oxadiazole Derivative | 1.80 | Cisplatin | 4.98 | A549 |
| 1,3,4-Oxadiazole conjugated to benzotriazole | 5.68 (µg/mL) | Cisplatin | 11.20 (µg/mL) | MCF-7 |
| 1,2,4-Oxadiazole linked with benzimidazole | 0.12 - 2.78 | Doxorubicin | - | MCF-7, A549, A375 |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methodologies used to evaluate these inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of HDAC inhibition by oxadiazole derivatives.
Caption: General experimental workflow for determining enzyme inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of inhibitor performance. Below are protocols for key experiments cited in the evaluation of oxadiazole inhibitors.
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol outlines a common method for measuring HDAC activity and the inhibitory effects of novel compounds.[1][2]
Materials:
-
HDAC Assay Buffer
-
HeLa Nuclear Extract (or other HDAC source)
-
HDAC Substrate (e.g., Fluor-de-Lys™)
-
Developer
-
Test Inhibitor (Novel Oxadiazole Compound)
-
Known HDAC Inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the HDAC assay buffer, substrate, and developer according to the manufacturer's instructions. Prepare a serial dilution of the test inhibitor and the known inhibitor.
-
Assay Setup: To the wells of a 96-well plate, add the HDAC Assay Buffer.
-
Inhibitor Addition: Add the test inhibitor or known inhibitor to the appropriate wells. Include a "no inhibitor" control.
-
Enzyme Addition: Add the HeLa nuclear extract or other HDAC-containing sample to all wells except the "no enzyme" control.
-
Reaction Initiation: Initiate the reaction by adding the HDAC substrate to each well. Mix thoroughly.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and develop the signal by adding the developer to each well. Incubate for an additional 15-30 minutes at room temperature.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This protocol describes a method for assessing the inhibition of carbonic anhydrase activity.[3][4]
Materials:
-
HEPES-Tris buffer (pH 7.4)
-
Purified bovine erythrocyte CA-II
-
4-Nitrophenyl acetate (NPA) as substrate
-
Test Inhibitor (Novel Oxadiazole Compound)
-
Known CA Inhibitor (e.g., Acetazolamide)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compounds and the known inhibitor in DMSO. Prepare a solution of CA-II in the HEPES-Tris buffer. Prepare a solution of NPA in methanol.
-
Assay Setup: To the wells of a 96-well plate, add the test compound or known inhibitor.
-
Enzyme Addition: Add the CA-II solution to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the NPA substrate solution to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals for a set period (e.g., 30 minutes) at 25°C. The rate of p-nitrophenol formation is proportional to the CA activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the control (no inhibitor). Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
The compelling data emerging from recent studies strongly suggests that novel oxadiazole inhibitors represent a promising new frontier in cancer therapy. Their enhanced potency and, in many cases, improved selectivity over existing drugs warrant further investigation and development. The methodologies and comparative data presented in this guide aim to equip researchers with the necessary tools to further explore the therapeutic potential of this exciting class of compounds.
References
Safety Operating Guide
Proper Disposal of 5-Ethyl-1,3,4-oxadiazole-2-thiol: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 5-Ethyl-1,3,4-oxadiazole-2-thiol must adhere to stringent disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, consolidating information from safety data sheets of structurally related chemicals and established laboratory practices for handling thiols.
I. Core Principle: Professional Waste Disposal
The primary and mandatory method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility[1][2][3][4]. Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into the sewer system[1][5].
II. Hazard Profile and Safety Considerations
-
Harmful if swallowed [1].
-
Potential for skin and eye irritation [2].
-
May cause long-lasting harmful effects to aquatic life [1].
Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
III. Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated this compound, as well as contaminated items such as gloves, absorbent pads, and weighing papers, in a dedicated, clearly labeled hazardous waste container. The container should be sealed to prevent the escape of vapors[6][7].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams[1].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EH&S) department.
Step 2: Decontamination of Glassware Due to the presence of the thiol group, which is known for its strong and unpleasant odor, a decontamination step for glassware is highly recommended.
-
Prepare a bleach bath by mixing commercial bleach (sodium hypochlorite) and water in a 1:1 ratio in a designated plastic container within a fume hood[6].
-
Immediately after use, immerse all contaminated glassware in the bleach bath.
-
Allow the glassware to soak for at least 14 hours (overnight) to oxidize the thiol into a less odorous sulfonic acid derivative[6][8][9].
-
After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods[6].
Step 3: Management of Spills
-
Small Spills: In a fume hood, use an absorbent material to clean up the spill. All cleanup materials must be placed in a sealed, labeled hazardous waste container[7].
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's EH&S department immediately.
Step 4: Arranging for Disposal
-
Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste containers.
-
Ensure all paperwork and labeling are completed according to institutional and regulatory guidelines.
IV. Summary of Disposal and Safety Information
| Aspect | Guideline | Primary Reference(s) |
| Primary Disposal Method | Approved Hazardous Waste Disposal Plant | [1][2][3][4] |
| Waste Segregation | Do not mix with other waste; use separate, labeled containers. | [1][6] |
| Contaminated Items | Dispose of as hazardous waste. | [7][10] |
| Glassware Decontamination | Soak in a 1:1 bleach-water solution for at least 14 hours. | [6][7] |
| Environmental Precautions | Do not let product enter drains. | [1][5] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | [2][11] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. How To [chem.rochester.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. chemistry.mtu.edu [chemistry.mtu.edu]
- 9. epfl.ch [epfl.ch]
- 10. research.columbia.edu [research.columbia.edu]
- 11. capotchem.com [capotchem.com]
Essential Safety and Logistical Guidance for Handling 5-Ethyl-1,3,4-oxadiazole-2-thiol
Disclaimer: No specific Safety Data Sheet (SDS) is available for 5-Ethyl-1,3,4-oxadiazole-2-thiol. The following guidance is based on the safety data for structurally similar compounds, including 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, 5-Phenyl-1,3,4-oxadiazole-2-thiol, and 5-Methyl-1,3,4-oxadiazole-2-thiol. Researchers should handle this chemical with the assumption that it possesses similar hazards.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to answer specific operational questions and establish safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Ingestion may also be harmful.[4] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] | To prevent eye contact which may cause serious irritation.[1][2][3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To avoid skin contact which may cause irritation.[1][5] Proper glove removal technique (without touching the glove's outer surface) should be followed. |
| Skin and Body Protection | Laboratory coat. Fire/flame resistant and impervious clothing may be necessary for larger quantities or specific procedures.[1] | To protect skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection or in poorly ventilated areas, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5] A full-face respirator may be required if exposure limits are exceeded or irritation is experienced.[1] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][3][5] |
Operational Plan: Handling and Storage
Safe handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.
Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Personal Decontamination: Wash hands thoroughly after handling the compound.[2] Contaminated clothing should be removed and washed before reuse.[1]
-
Procedural Precautions: Avoid the formation of dust and aerosols.[1][5] Do not breathe dust, fumes, or vapors.[7] Avoid contact with skin and eyes.[6][7]
Storage Protocol:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep the container upright to prevent leakage.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection: Collect waste material in suitable, closed containers labeled for hazardous waste.[5]
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7] Do not let the product enter drains.[5]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-苯基-1,3,4-噁二唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Methyl-1,3,4-oxadiazole-2-thiol | C3H4N2OS | CID 1991452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
